molecular formula C7H6N4O B1294670 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine CAS No. 5711-72-8

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

Cat. No.: B1294670
CAS No.: 5711-72-8
M. Wt: 162.15 g/mol
InChI Key: HXXADNULCQWUAF-UHFFFAOYSA-N
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Description

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine (CAS 5711-72-8) is a heterocyclic compound with the molecular formula C 7 H 6 N 4 O and a molecular weight of 162.15 g/mol . This 1,3,4-oxadiazole derivative serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, primarily valued for its potential in developing novel antimicrobial and anticancer agents . Recent scientific investigations highlight its significant role in addressing the global challenge of antimicrobial resistance. Studies have demonstrated that 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives exhibit promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . Molecular docking studies suggest that these synthesized compounds interact effectively with biological targets, underscoring their potential as lead compounds for new anti-infective therapies . The 1,3,4-oxadiazole core is a known bioisostere for esters and amides, which can enhance pharmacological properties and contribute to binding affinity with enzyme targets . Beyond antimicrobial applications, the 1,3,4-oxadiazole pharmacophore is extensively researched in oncology. Compounds featuring this scaffold have shown antiproliferative activities against various cancer cell lines through mechanisms that may include the inhibition of enzymes critical for cancer cell survival, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Related structures have been evaluated for their efficacy against cervical cancer and lymphoma cells, indicating the broad utility of this chemical class in anticancer drug discovery . The compound can be synthesized from picolinohydrazide and cyanogen bromide, followed by purification via recrystallization . As a versatile building block, it can be further functionalized at the amine group to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXADNULCQWUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205737
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-72-8
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-
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Record name 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules and its potential as a scaffold for the development of novel therapeutic agents. This document details the synthetic route, experimental protocols, and extensive characterization data. Furthermore, it explores the potential biological relevance of this compound by illustrating a key signaling pathway often modulated by this class of molecules.

Data Presentation

The quantitative data for the synthesis and characterization of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical and Yield Data

ParameterValueReference
Molecular FormulaC₇H₆N₄O-
Molecular Weight162.15 g/mol -
Melting Point197-199 °C[1]
Yield71%[1]
AppearanceSolid[1]

Table 2: Spectroscopic Data

TechniqueWavelength/Frequency/m/zInterpretationReference
FTIR (KBr, cm⁻¹) 3270.11, 3098.95NH₂ stretching vibrations[2]
1646.07C=N stretching (oxadiazole ring)[2]
1045.62C-O-C stretching[2]
¹H NMR (DMSO-d₆, δ ppm) 7.42-7.50 (br, 2H)-NH₂[1]
7.60 (dd, 1H)Aromatic-H[2]
8.02 (m, 1H)Aromatic-H[2]
8.08 (m, 1H)Aromatic-H[2]
8.66 (dd, 1H)Aromatic-H[2]
¹³C NMR (DMSO-d₆, δ ppm) 121.54Pyridine C[2]
125.37Pyridine C[2]
137.90Pyridine C[2]
143.62Pyridine C[2]
150.12Pyridine C[2]
157.62C2-oxadiazole ring[2]
164.70C5-oxadiazole ring[2]
Mass Spectrometry (m/z) 163.2 [M+1]⁺Molecular Ion Peak[2]

Table 3: Elemental Analysis

ElementFound (%)Calculated (%)Reference
Carbon (C)51.8551.89[2]
Hydrogen (H)3.733.79[2]
Nitrogen (N)34.5534.59[2]
Oxygen (O)9.879.92[2]

Experimental Protocols

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is most effectively achieved through the cyclization of picolinohydrazide with cyanogen bromide.

Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Materials:

  • Picolinohydrazide (10 mmol)

  • Cyanogen bromide (15 mmol)

  • Ethanol

Procedure:

  • A mixture of picolinohydrazide (10 mmol) and cyanogen bromide (15 mmol) is taken in a round-bottom flask.

  • Ethanol is added to the flask to dissolve the reactants.

  • The reaction mixture is refluxed for a duration of 12 hours.[2]

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure product.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the title compound.

G Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine A Picolinohydrazide + Cyanogen Bromide C Reflux for 12 hours A->C B Ethanol B->C D Solvent Removal C->D E Washing with Cold Water D->E F Recrystallization from Ethanol E->F G 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine F->G

A schematic representation of the synthetic protocol.
Potential Signaling Pathway: NF-κB Inhibition

Derivatives of 1,3,4-oxadiazole have been reported to exhibit anticancer activity through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[3] The diagram below depicts a simplified model of this inhibitory action.

Inhibition of the NF-κB signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and characterization of the heterocyclic compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of both the pyridine and 1,3,4-oxadiazole scaffolds, which include antimicrobial, anticancer, and anti-inflammatory properties.[1]

Core Physicochemical and Spectroscopic Data

The fundamental properties of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are summarized below. The data is compiled from chemical databases and peer-reviewed literature. It is important to note that while some experimental data is available, other values are computationally predicted and should be treated as such.

General and Physicochemical Properties

This table summarizes the key identifiers and physicochemical characteristics of the compound.

PropertyValueSource(s)
IUPAC Name 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine[2]
Synonyms 2-Amino-5-(2-pyridyl)-1,3,4-oxadiazole[2]
CAS Number 5711-72-8[2]
Molecular Formula C₇H₆N₄O[2]
Molecular Weight 162.15 g/mol [2]
Appearance White Solid[3][4]
Melting Point 197-199 °C[1]
Boiling Point 375.1°C at 760 mmHg (Predicted for 3-pyridyl isomer)[5]
logP (Octanol/Water) 0.5 (Computed XLogP3)
Solubility Aryl-substituted oxadiazoles generally have low water solubility.[6]
pKa Data not available
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. The following data has been reported for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.[1]

SpectrumWavenumber/Shift (ppm)AssignmentSource
IR (cm⁻¹) 3270.11, 3098.95-NH₂ primary amine stretching vibrations[1]
1646.07-C=N- stretching of the oxadiazole ring[1]
1045.62C-O-C functional group vibration[1]
¹H NMR 7.51 - 8.67 ppmAromatic protons[1]
7.42 - 7.50 ppmBroad singlet, -NH₂ (D₂O exchangeable)[1]
¹³C NMR 164.70 ppmC₅ carbon of the oxadiazole ring[1]
157.62 ppmC₂ carbon of the oxadiazole ring[1]
Mass Spec M⁺Confirmed by Shimadzu LCMS 2010[1]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and biological evaluation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives are outlined below.

Synthesis Protocol

A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of a relevant hydrazide precursor.[1]

General Procedure for Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine:

  • Starting Materials: Picolinohydrazide and cyanogen bromide are the primary reactants.

  • Reaction Setup: An equimolar solution of picolinohydrazide is prepared in a suitable solvent such as methanol.

  • Addition of Cyanogen Bromide: An aqueous solution of cyanogen bromide is added dropwise to the picolinohydrazide solution while stirring.

  • Neutralization: The reaction mixture is neutralized to a pH of approximately 9.0 using a base, such as an aqueous solution of potassium carbonate.

  • Reaction and Precipitation: The mixture is stirred at room temperature for a specified period (e.g., 12-16 hours), during which the product precipitates out of the solution.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with cold water and then purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

Note: This protocol is a generalized representation based on common synthesis strategies for this class of compounds.[1]

Synthesis_Workflow Picolinohydrazide Picolinohydrazide Reaction Reaction Mixture (Methanol) Picolinohydrazide->Reaction CNBr Cyanogen Bromide (CNBr) in H₂O CNBr->Reaction Neutralization Neutralization (K₂CO₃, pH 9) Reaction->Neutralization Stirring Stirring (Room Temp, 12-16h) Neutralization->Stirring Filtration Vacuum Filtration Stirring->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine Recrystallization->FinalProduct

Synthesis workflow for the target compound.
Characterization Methods

The structural validation of the synthesized 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is performed using standard analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a Bruker 300 MHz spectrometer. Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm).

  • Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum is recorded using a Nicolate 380 FTIR spectrophotometer over a range of 4000-500 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are obtained using a Shimadzu LCMS 2010 spectrophotometer to confirm the molecular weight of the compound.

  • Melting Point Determination: Melting points are determined using a MEL-TEMP II apparatus in open capillaries and are uncorrected.

Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial potential of the compound and its derivatives is assessed against various bacterial and fungal strains.[1]

  • Media Preparation: Sterile nutrient agar for bacteria (e.g., S. aureus, E. coli) and potato dextrose agar for fungi (e.g., C. albicans) are prepared and poured into sterile petri dishes.

  • Inoculation: The agar plates are uniformly swabbed with a fresh culture of the test microorganism.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO.

  • Controls: A disc impregnated with the pure solvent (DMSO) serves as the negative control, while discs with standard antibiotics (e.g., Ampicillin) are used as positive controls.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters to determine the antimicrobial activity.

Biological Context and Research Workflow

While specific signaling pathways for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are not yet fully elucidated in the available literature, research into this class of compounds follows a well-defined workflow. The primary focus has been on its potential as an antimicrobial agent. Molecular docking studies on derivatives suggest that these compounds may exhibit their antibacterial effects by interacting with key bacterial enzymes, such as peptide deformylase.[1][7] This interaction disrupts essential bacterial processes, leading to growth inhibition.

The general research workflow for evaluating compounds like this involves synthesis, comprehensive characterization, and subsequent screening for various biological activities.

Research_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation synthesis Chemical Synthesis purification Purification (Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms mp Melting Point purification->mp antimicrobial Antimicrobial Screening (Disc Diffusion) ms->antimicrobial anticancer Anticancer Screening (e.g., NCI-60) ms->anticancer docking Computational Studies (Molecular Docking) ms->docking

General workflow from synthesis to biological evaluation.

References

Spectroscopic and Synthetic Profile of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR) characteristics and a documented experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is critically supported by ¹H and ¹³C NMR spectroscopy. The key chemical shifts are summarized in the tables below, based on available research data.

¹H NMR (Proton NMR) Data
ProtonsChemical Shift (δ) ppmMultiplicity
Aromatic Protons7.51 - 8.67Multiplet
-NH₂ (Amine)7.42 - 7.50Broad Singlet

Note: The amine protons are D₂O exchangeable.

¹³C NMR (Carbon NMR) Data
Carbon AtomChemical Shift (δ) ppm
C₅ (Oxadiazole Ring)164.70
C₂ (Oxadiazole Ring)157.62

Chemical Structure

Figure 1. Chemical structure of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Experimental Protocols

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine can be achieved through the cyclization of a suitable precursor. The following is a general procedure based on reported literature.

Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

A common synthetic route involves the reaction of picolinohydrazide with cyanogen bromide.

Materials:

  • Picolinohydrazide

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or another appropriate solvent

  • Water

Procedure:

  • Dissolve picolinohydrazide in a suitable solvent, such as ethanol.

  • Add an aqueous solution of sodium bicarbonate to the reaction mixture to maintain a basic pH.

  • Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture, while maintaining the temperature (e.g., with an ice bath).

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The resulting solid is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Workflow Diagram:

G start Start dissolve Dissolve Picolinohydrazide in Ethanol start->dissolve add_base Add aq. NaHCO3 Solution dissolve->add_base add_cnbr Slowly Add CNBr Solution add_base->add_cnbr stir Stir at Room Temperature (Monitor by TLC) add_cnbr->stir concentrate Concentrate Under Reduced Pressure stir->concentrate partition Partition Between Water and Ethyl Acetate concentrate->partition separate Separate Organic Layer partition->separate dry Dry Over Na2SO4 separate->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize end Pure Product recrystallize->end

Figure 2. General workflow for the synthesis of the title compound.

This guide provides foundational spectroscopic and synthetic information for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. For more detailed characterization, including two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) and mass spectrometry, direct experimental investigation is recommended. Researchers should always consult primary literature and adhere to all laboratory safety protocols when handling the reagents mentioned.

crystal structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Crystal Structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of this compound and its derivatives. Due to the absence of a publicly available crystal structure for this compound, this paper presents detailed crystallographic data from closely related analogs to infer its structural properties. The guide also includes detailed experimental protocols for its synthesis and characterization, along with a summary of its biological activities, to support further research and drug development efforts.

Part 1: Synthesis and Characterization

The synthesis of this compound and its derivatives is well-documented in the scientific literature. The primary synthetic route involves the reaction of picolinohydrazide with cyanogen bromide or by employing various cyclizing agents. Further modifications can be made to the amine group to generate a library of derivatives with diverse biological activities.

Experimental Protocols

General Procedure for the Synthesis of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine:

A common method for the synthesis of the title compound involves the cyclization of picolinohydrazide.[1]

  • Step 1: Preparation of Picolinohydrazide: Picolinohydrazide is synthesized by reacting ethyl picolinate with hydrazine hydrate in an alcoholic solvent, typically ethanol, under reflux.

  • Step 2: Cyclization to form the 1,3,4-oxadiazole ring: The resulting picolinohydrazide is then reacted with cyanogen bromide in a suitable solvent like methanol at reflux to yield 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Characterization: The synthesized compound is typically characterized using various spectroscopic techniques:

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the chemical structure and the arrangement of protons and carbon atoms.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Part 2: Crystal Structure Analysis of Analogs

While the specific is not available, analysis of closely related structures provides valuable insights into its potential solid-state conformation, packing, and intermolecular interactions.

Crystal Structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

This compound, a derivative with a substituted amine and a pyridine ring at the 4-position, offers a close approximation of the likely crystal structure.[2]

Crystallographic Data:

ParameterValue
Chemical FormulaC₁₄H₁₂N₄O₂·0.5HCl·H₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)20.123 (4)
b (Å)10.567 (2)
c (Å)14.567 (3)
β (°)109.34 (3)
Volume (ų)2924.1 (10)
Z8
Calculated Density (g/cm³)1.385
Hydrogen BondingN—H···O, O—H···Cl, N···H⁺···N

Structural Commentary:

The organic molecule is nearly planar.[2] Two molecules are linked by a symmetric N···H⁺···N hydrogen bond involving the pyridine nitrogen atoms and a proton from hydrochloric acid.[2] The crystal structure is further stabilized by N—H···O and O—H···Cl hydrogen bonds, which form chains along the[1] direction.[2] Weak C—H···Cl interactions provide cross-linking between these chains.[2]

Crystal Structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

This analog, where the pyridine ring is replaced by a furan ring and the amine is substituted with a phenyl group, also provides important structural information.[3][4]

Crystallographic Data:

ParameterValue
Chemical FormulaC₁₂H₉N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.195 (3)
b (Å)5.6162 (8)
c (Å)14.958 (3)
β (°)107.00 (2)
Volume (ų)1060.0 (3)
Z4
Calculated Density (g/cm³)1.424
Hydrogen BondingN—H···N

Structural Commentary:

In the crystal, pairs of intermolecular N—H···N hydrogen bonds between the oxadiazole ring and the amine group form dimers with an R²₂[5] ring motif.[3][4] The molecule is nearly planar, with small dihedral angles between the central oxadiazole ring and the pendant phenyl and furan rings.[3][4] The crystal packing is further influenced by weak C—H···π and π–π stacking interactions, creating a three-dimensional network.[3][4]

Part 3: Biological Activities and Potential Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development.

Summary of Biological Activities:

ActivityTarget Organisms/Cell LinesReference
AntibacterialS. aureus, E. coli[1]
AntifungalC. albicans[1]
AnticancerLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Prostate, Breast cancer cell lines[6]
Anti-inflammatory-[7]
Antiviral-[1][7]
Antidiabetic-[1]

The diverse biological activities of 1,3,4-oxadiazole derivatives suggest their interaction with various cellular signaling pathways. For instance, their anticancer properties may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Part 4: Visualizations

Synthesis Workflow

Synthesis of this compound Ethyl picolinate Ethyl picolinate Picolinohydrazide Picolinohydrazide Ethyl picolinate->Picolinohydrazide Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Picolinohydrazide This compound This compound Picolinohydrazide->this compound Methanol, Reflux Cyanogen bromide Cyanogen bromide Cyanogen bromide->this compound

Caption: Synthetic route for this compound.

Potential Anticancer Signaling Pathway Inhibition

Potential Anticancer Mechanism cluster_cell Cancer Cell Growth Factor Receptor Growth Factor Receptor Kinase Cascade Kinase Cascade Growth Factor Receptor->Kinase Cascade Activation Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Phosphorylation Apoptosis Apoptosis Kinase Cascade->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Proliferation Transcription Factors->Proliferation Upregulation 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine_derivative 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine_derivative 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine_derivative->Kinase Cascade Inhibition

Caption: Hypothesized inhibition of a kinase cascade by a 1,3,4-oxadiazole derivative.

References

A Technical Guide to the Preliminary Biological Screening of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in numerous therapeutic agents. Among these, the 1,3,4-oxadiazole and pyridine moieties have garnered significant attention due to their diverse and potent pharmacological activities. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, enhancing properties like lipophilicity and metabolic stability. It is associated with a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2][3][4] The pyridine ring, a key component in various natural products and synthetic drugs, also contributes to a broad spectrum of activities such as antimicrobial, anticancer, and antiviral effects.[5]

The conjugation of these two pharmacophores into a single molecular entity, such as 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this core structure and its derivatives, summarizing key findings, experimental protocols, and workflows to facilitate further research and drug development.

Synthesis Overview

The parent compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and its derivatives are typically synthesized from picolinohydrazide. A common synthetic route involves the reaction of picolinohydrazide with cyanogen bromide or by reacting it with various anhydrides to produce intermediate compounds that are further modified.[5] The structural confirmation of the synthesized compounds is generally achieved through various analytical techniques including FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6][7]

G picolinohydrazide Picolinohydrazide intermediate 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (Compound 2) picolinohydrazide->intermediate Reaction anhydrides Unsymmetrical Anhydrides anhydrides->intermediate Reaction derivatives N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)alkanamides (Compounds 3a-e) intermediate->derivatives Acylation

Caption: General synthesis workflow for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives.

Antimicrobial and Antifungal Activity

Derivatives of the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold have been evaluated for their in-vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The primary screening methods employed are the disc diffusion method for qualitative assessment and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Screening Results

The following tables summarize the quantitative data from antimicrobial assays performed on derivatives of the core compound.

Table 1: Antibacterial Activity (Zone of Inhibition)

Compound Concentration (µg/mL) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli Reference
Derivative 3a 100 14 12 [5][7]
Derivative 3b 100 12 11 [5][7]
Derivative 3c 100 16 13 [5][7]
Derivative 3d 100 15 14 [5][7]
Derivative 3e 100 13 12 [5][7]

| Ciprofloxacin | 10 | 25 | 23 |[5][7] |

Table 2: Antifungal Activity (Zone of Inhibition)

Compound Concentration (µg/mL) Zone of Inhibition (mm) vs. C. albicans Reference
Derivative 3a 100 15 [5][7]
Derivative 3b 100 13 [5][7]
Derivative 3c 100 17 [5][7]
Derivative 3d 100 16 [5][7]
Derivative 3e 100 14 [5][7]

| Fluconazole | 10 | 26 |[5][7] |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. A. niger MIC (µg/mL) vs. C. albicans Reference
Derivative 5f - 4 4 [8]
Derivative 5g - 8 16 [8]
Ciprofloxacin 8 - - [8]

| Fluconazole | - | 16 | 16 |[8] |

Note: Compound structures for derivatives are detailed in the cited literature.

Experimental Protocols

1. Disc Diffusion Method [5][7]

  • Objective: To qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Materials: Mueller-Hinton agar (MHA), sterile Petri dishes, sterile filter paper discs, microbial cultures (S. aureus, E. coli, C. albicans), standard antibiotic discs (Ciprofloxacin, Fluconazole), incubator.

  • Procedure:

    • Prepare MHA plates according to the manufacturer's instructions.

    • Standardize the microbial inoculum to a 0.5 McFarland standard.

    • Evenly spread the microbial suspension over the surface of the MHA plates using a sterile cotton swab to create a lawn.

    • Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 100 µg/mL).

    • Place the impregnated discs, along with standard antibiotic and solvent control discs, onto the surface of the inoculated agar plates.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

G A Prepare Microbial Lawn on Agar Plate C Place Discs on Inoculated Plate A->C B Impregnate Sterile Discs with Test Compound B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Measure Zone of Inhibition (mm) D->E F Compare with Standard Antibiotic E->F

Caption: Workflow for the antimicrobial disc diffusion assay.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been investigated against various human cancer cell lines. The National Cancer Institute (NCI) screening protocol and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard methods for evaluating in-vitro cytotoxicity.

Data Presentation: Anticancer Screening Results

Table 4: In-Vitro Anticancer Activity (NCI-60 One-Dose Assay)

Compound Concentration Mean Growth Percent (%) Most Sensitive Cell Line Reference
Derivative 5c 10 µM 96.37 HOP-92 (Non-Small Cell Lung) [8]
Derivative 5f 10 µM 94.33 HOP-92, PC-3 (Prostate) [8]

| Derivative 5g | 10 µM | 95.12 | HOP-92, PC-3 (Prostate) |[8] |

Table 5: In-Vitro Anticancer Activity (IC₅₀ Values)

Compound IC₅₀ (µM) vs. HeLa IC₅₀ (µM) vs. IMR-32 IC₅₀ (µM) vs. MCF-7 Reference
Derivative VIb 10.64 11.21 12.04 [9]
Derivative VIc 11.52 12.86 13.55 [9]
Derivative VId 12.78 13.02 14.12 [9]

| Cisplatin | 10.12 | 10.88 | 11.76 |[9] |

Note: IC₅₀ is the concentration of drug that inhibits cell growth by 50%.

Experimental Protocols

1. NCI-60 Human Tumor Cell Line Screen [8][10]

  • Objective: To evaluate the anticancer activity of compounds against a panel of 60 different human tumor cell lines.

  • Procedure (Simplified):

    • One-Dose Assay: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M or 10 µM) against the 60 cell lines.

    • Cell Incubation: The cell lines are incubated with the compound for a standard period (e.g., 48 hours).

    • Growth Assessment: A sulforhodamine B (SRB) protein assay is used to determine cell viability and growth inhibition relative to untreated control cells.

    • Data Analysis: Results are reported as a percentage of growth. A value of 100 means no growth inhibition, while a value of 0 indicates total growth inhibition. Negative values signify cell kill.

    • Five-Dose Assay: Compounds showing significant activity in the one-dose screen are advanced to a five-dose assay to determine potency (GI₅₀, TGI, LC₅₀).

2. MTT Assay [9]

  • Objective: To measure the cytotoxic effect of a compound on cancer cell lines by assessing metabolic activity.

  • Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7), culture medium, test compounds, MTT reagent (5 mg/mL), DMSO, microplate reader.

  • Procedure:

    • Seed cells into 96-well plates at a specific density (e.g., 5×10³ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.

G A Seed Cancer Cells in 96-Well Plate B Add Various Concentrations of Test Compound A->B C Incubate for 48h B->C D Add MTT Reagent (Incubate 4h) C->D E Living cells convert MTT to Formazan D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC50 Value G->H

Caption: Experimental workflow of the MTT cytotoxicity assay.

Other Potential Biological Activities

While the primary focus has been on antimicrobial and anticancer screening, the 1,3,4-oxadiazole scaffold is known for other important biological activities.

  • Anti-inflammatory and Analgesic Activity: Several studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have reported significant anti-inflammatory and analgesic effects in rodent models.[3][11] For instance, a derivative containing a pyridine ring, 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine, demonstrated more potent analgesic activity than other tested derivatives.[3] These findings suggest that the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine core is a promising candidate for screening in these therapeutic areas.

  • Enzyme Inhibition: Structurally related compounds have shown potent enzyme inhibitory activity. For example, 1,3,4-thiadiazole analogues (where sulfur replaces oxygen) of the core structure have been identified as inhibitors of enzymes like lipoxygenase and Bloom Helicase, which are relevant targets in cancer and other diseases.[12][13] Furthermore, certain 1,3,4-oxadiazole derivatives have been screened for inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[14]

Conclusion

The preliminary biological screening of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives reveals a scaffold with significant therapeutic potential. The available data indicates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic yeasts like Candida albicans.[5][7] Furthermore, various derivatives have demonstrated noteworthy in-vitro cytotoxicity against a range of human cancer cell lines, including those for lung, prostate, and cervical cancer.[8][9] The established anti-inflammatory and analgesic properties of the broader 1,3,4-oxadiazole class further warrant the investigation of this specific scaffold for these activities.[3] Future research should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR), optimizing lead compounds for enhanced potency and selectivity, and advancing promising candidates to in-vivo efficacy and safety studies.

References

Mechanism of Action Studies for Pyridinyl-Oxadiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-oxadiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the mechanism of action studies for this class of compounds, focusing on their anticancer, anti-inflammatory, and G-quadruplex binding properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pyridinyl-oxadiazole core.

Anticancer Activity

Pyridinyl-oxadiazole compounds have shown significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and microtubule dynamics, leading to apoptosis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several pyridinyl-oxadiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Data: CDK2 Inhibition and Cytotoxicity of Pyridinyl-Oxadiazole Compounds

Compound IDTargetAssayIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
5k CDK2In silico docking-A549 (Lung)6.99 ± 3.15[1]
2d CDK2/cyclin A2In vitro kinase assay60% inhibition at 10 µMHepG2, MCF-7, A549, Caco224.24 - 30.03
2g CDK2/cyclin A2In vitro kinase assay40% inhibition at 10 µMHepG2, MCF-7, A549, Caco2-
3g CDK2/cyclin AIn vitro kinase assay0.083MDA-MB-231 (Breast)-

Signaling Pathway: CDK2 Inhibition by Pyridinyl-Oxadiazole Compounds

CDK2_inhibition Pyridinyl-Oxadiazole Pyridinyl-Oxadiazole CDK2/Cyclin E CDK2/Cyclin E Pyridinyl-Oxadiazole->CDK2/Cyclin E Inhibition S Phase S Phase CDK2/Cyclin E->S Phase Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest Inhibition leads to G1 Phase G1 Phase G1 Phase->S Phase CDK2/Cyclin E activation Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: CDK2 inhibition by pyridinyl-oxadiazole compounds leading to cell cycle arrest.

Tubulin Polymerization Inhibition

Another significant anticancer mechanism of pyridinyl-oxadiazole compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

Compound IDTargetAssayIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
6d TubulinPolymerization Assay3.45 ± 0.51A549 (Lung)2.8 ± 0.02
11a TubulinPolymerization Assay1.3Various1.5 - 11.2
11d TubulinPolymerization Assay3.9Various1.5 - 11.2
11f TubulinPolymerization Assay2.4Various1.5 - 11.2

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_inhibition Pyridinyl-Oxadiazole Pyridinyl-Oxadiazole Microtubule formation Microtubule formation Pyridinyl-Oxadiazole->Microtubule formation Inhibition Tubulin dimers Tubulin dimers Tubulin dimers->Microtubule formation Polymerization Mitotic spindle Mitotic spindle Microtubule formation->Mitotic spindle Mitotic Arrest Mitotic Arrest Mitotic spindle->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by pyridinyl-oxadiazole compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridinyl-oxadiazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

COX-1 and COX-2 Inhibition

Pyridinyl-oxadiazole compounds have been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Some derivatives exhibit selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data: COX Inhibition

Compound IDTargetAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3b COX-1In vitro assay0.460.12
3b COX-2In vitro assay3.820.12
4b COX-2In vitro assay-Selective
4c COX-2In vitro assay-Selective
8a-g COX-2In vitro assay0.04 - 0.1460.71 - 337.5

Experimental Workflow: In Vivo Anti-inflammatory Assay

Anti_inflammatory_workflow cluster_0 Animal Preparation cluster_1 Inflammation Induction cluster_2 Measurement cluster_3 Analysis Administer Compound Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan Control Group Control Group Control Group->Inject Carrageenan Measure Paw Edema Measure Paw Edema Inject Carrageenan->Measure Paw Edema Calculate Inhibition Calculate Inhibition Measure Paw Edema->Calculate Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

G-Quadruplex Binding

Certain pyridinyl-oxadiazole compounds have been identified as ligands that can bind to and stabilize G-quadruplex structures in DNA. These structures are found in telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug development.

Quantitative Data: G-Quadruplex Binding

Compound IDTargetAssayObservationReference
TOxAzaPy Telomeric G-quadruplex (22AG)FRET melting, CD titrationPreferential binding and structural transition[2]
TOxAzaPhen Telomeric G-quadruplex (22AG)FRET melting, CD titrationPreferential binding and structural transition[2]

Logical Relationship: G-Quadruplex Stabilization

G_quadruplex_binding Pyridinyl-Oxadiazole Pyridinyl-Oxadiazole G-Quadruplex DNA G-Quadruplex DNA Pyridinyl-Oxadiazole->G-Quadruplex DNA Binds and Stabilizes Telomerase Telomerase G-Quadruplex DNA->Telomerase Inhibition of binding Telomere Maintenance Telomere Maintenance Telomerase->Telomere Maintenance Cellular Senescence Cellular Senescence Telomerase->Cellular Senescence Inhibition leads to Apoptosis Apoptosis Cellular Senescence->Apoptosis

Caption: Stabilization of G-quadruplex DNA by pyridinyl-oxadiazole compounds.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell viability.[3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyridinyl-oxadiazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

ADP-Glo™ Kinase Assay for CDK2 Inhibition

This is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.[2][5][6]

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (pyridinyl-oxadiazole compound), 2 µL of CDK2/cyclin A2 enzyme, and 2 µL of substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely correlated with kinase activity. Calculate the percentage of inhibition and IC50 values.

Tubulin Polymerization Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules.[7][8][9]

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) containing a fluorescent reporter.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Polymerization Initiation: Incubate the plate at 37°C to initiate polymerization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-1 and COX-2.[10][11][12]

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution according to the kit manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050).

  • Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the inhibitor solution.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Colorimetric Measurement: Monitor the absorbance at 590 nm for 5 minutes.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values.

FRET Melting Assay for G-Quadruplex Binding

This assay measures the change in melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding.[13][14][15]

  • Sample Preparation: Prepare a solution containing the FRET-labeled oligonucleotide (e.g., F21T) in a suitable buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl).

  • Ligand Addition: Add the pyridinyl-oxadiazole compound at various concentrations.

  • Thermal Denaturation: Subject the samples to a temperature gradient in a real-time PCR instrument while monitoring the fluorescence of the donor and acceptor fluorophores.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.

G4-Fluorescent Intercalator Displacement (G4-FID) Assay

This assay is based on the displacement of a fluorescent probe from the G-quadruplex by a competing ligand.[1][16][17]

  • Complex Formation: Prepare a solution of the G-quadruplex-forming oligonucleotide and a fluorescent probe (e.g., Thiazole Orange) that fluoresces upon binding.

  • Ligand Titration: Add increasing concentrations of the pyridinyl-oxadiazole compound to the solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at each ligand concentration.

  • Data Analysis: The displacement of the fluorescent probe by the ligand results in a decrease in fluorescence. The concentration of the ligand required to displace 50% of the probe (DC50) is a measure of its binding affinity.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

  • Cell Preparation: Harvest and wash the treated and control cells with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

Cell Cycle Analysis using Propidium Iodide Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[20][21][22]

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The fluorescence intensity of PI is proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[23][24][25]

  • Animal Dosing: Administer the pyridinyl-oxadiazole compound or vehicle control to mice or rats, typically orally or intraperitoneally.

  • Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

References

A Comprehensive Review of 5-Substituted-1,3,4-Oxadiazol-2-Amines: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. As bioisosteres of amides and esters, 1,3,4-oxadiazoles can enhance pharmacological activity by participating in hydrogen bonding interactions with biological receptors.[1] Compounds featuring this core structure exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[2][3][4][5] Among the various derivatives, 5-substituted-1,3,4-oxadiazol-2-amines represent a particularly promising class of compounds. The presence of a primary or substituted amino group at the 2-position and a variable substituent at the 5-position allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This technical guide provides a detailed literature review of the synthesis, biological evaluation, and structure-activity relationships of 5-substituted-1,3,4-oxadiazol-2-amines, aimed at researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of 5-substituted-1,3,4-oxadiazol-2-amines is versatile, with several established routes. The most common approaches involve the cyclization of intermediates derived from acid hydrazides or semicarbazones.

Common Synthetic Pathways:

  • From Aroyl Hydrazides: A widely used method involves the reaction of an aromatic or heterocyclic carboxylic acid hydrazide with cyanogen bromide (CNBr) to yield the corresponding 2-amino-5-substituted-1,3,4-oxadiazole.[2]

  • Oxidative Cyclization of Semicarbazones: Substituted aldehydes are condensed with semicarbazide to form semicarbazones. These intermediates then undergo oxidative cyclization, often using reagents like bromine in acetic acid, to furnish the desired oxadiazole derivatives.[6]

  • From Thiosemicarbazides: N-substituted thiosemicarbazides can be cyclized using iodine and potassium iodide in the presence of a base (like NaOH) to yield 5-substituted-N-substituted-1,3,4-oxadiazol-2-amines via the elimination of hydrogen sulfide.[7]

  • Photocatalytic Methods: A modern, high-yield approach utilizes the oxidative heterocyclization of substituted semicarbazones catalyzed by eosin-Y under visible light, using atmospheric oxygen. This method is noted for being rapid and environmentally benign.[6]

G cluster_start Starting Materials cluster_inter Intermediates cluster_reagents Key Reagents / Conditions A Aroyl Hydrazide R1 Cyanogen Bromide (CNBr) A->R1 Path 1 B Aldehyde + Semicarbazide D Semicarbazone B->D C Aroyl Hydrazide + Isothiocyanate E 1-Aroyl-4-substituted-thiosemicarbazide C->E R2 Oxidative Cyclization (e.g., Br2/AcOH) D->R2 Path 2 R3 Oxidative Cyclization (e.g., I2/KI, NaOH) E->R3 Path 3 Final 5-Substituted-1,3,4-oxadiazol-2-amine R1->Final R2->Final R3->Final G A Test Compound (5-substituted-1,3,4-oxadiazol-2-amine) B Single-Dose Screen (10⁻⁵ M) A->B D Measure Growth Percent (GP) B->D C NCI-60 Human Cancer Cell Lines C->B E Active? (GP < Threshold) D->E F Five-Dose Assay E->F Yes H Inactive E->H No G Determine GI₅₀, TGI, LC₅₀ F->G G cluster_core Core Scaffold cluster_mods Substituent Effects (R' & R'') cluster_activity Impact on Biological Activity Core 5-R' - [1,3,4-Oxadiazole] - 2-NH-R'' A R' = Aryl with EWG (e.g., -Cl, -NO₂) Act1 Increased Antimicrobial Activity A->Act1 B R' = Aryl with EDG (e.g., -OCH₃) Act2 Potent Anticancer Activity B->Act2 C R'' = Bulky/Lipophilic (e.g., 2,4-dimethylphenyl) C->Act2 D R'' = Long Alkyl Chain (e.g., dodecyl) Act3 Increased AChE Inhibition D->Act3 E Conversion to N-Mannich Base (at 2-NH₂) Act4 Broad-Spectrum Antimicrobial E->Act4

References

Potential Therapeutic Applications of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of its therapeutic potential, focusing on its antimicrobial and anticancer properties. We consolidate data from various studies, present detailed experimental methodologies for its synthesis and biological evaluation, and propose potential mechanisms of action, including relevant signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising core structure.

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is recognized for its diverse pharmacological activities. When coupled with a pyridine ring, another key pharmacophore, the resulting molecule, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and its derivatives have shown significant potential in various therapeutic areas.[1] The pyridine nucleus is a common feature in many established drugs and is known to participate in crucial binding interactions with biological targets. The combination of these two heterocyclic systems has led to the development of novel compounds with enhanced biological profiles. This guide will explore the synthesis, physicochemical properties, and, most importantly, the therapeutic applications of this core molecule, with a particular focus on its antimicrobial and anticancer activities.

Physicochemical Properties

The core compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, possesses the following physicochemical properties:

PropertyValueReference
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol [1]
Appearance Solid[1]
Melting Point 197-199 °C[1]
Solubility Soluble in DMSOGeneral knowledge from cited studies

Synthesis

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is typically achieved through a multi-step process. A general and widely adopted synthetic route is outlined below.

General Synthetic Protocol

The synthesis of the target compound and its derivatives generally follows the pathway illustrated below.

G picolinohydrazide Picolinohydrazide core_compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine picolinohydrazide->core_compound Reaction anhydrides Unsymmetrical Anhydrides amine_derivatives N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl) amides anhydrides->amine_derivatives core_compound->amine_derivatives Acylation

Caption: General synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives.
Detailed Experimental Protocol for Synthesis

This protocol is adapted from a representative study.[1]

Step 1: Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

  • A mixture of picolinohydrazide and cyanogen bromide in a suitable solvent (e.g., methanol) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and recrystallized to yield the pure 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Step 2: Synthesis of N-acylated derivatives

  • To a solution of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in a suitable solvent (e.g., pyridine or DMF), the appropriate acylating agent (e.g., acid chloride or anhydride) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for a specified period.

  • The mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Therapeutic Applications

The primary therapeutic applications of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives lie in their antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of the core compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

The following table summarizes the antimicrobial activity of some derivatives, with Minimum Inhibitory Concentration (MIC) values provided where available.

Compound/DerivativeTest OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineS. aureusMIC: 8 µg/mL[2]
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineE. coliMIC: 4-8 µg/mL[3]
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineA. nigerMIC: 4 µg/mL[2]
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineC. albicansMIC: 4 µg/mL[2]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosisMIC: 4–8 µM[4]

This protocol is a generalized procedure based on methodologies reported in the literature.[1]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is uniformly spread over the agar surface.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) is added to each well. A standard antibiotic (e.g., ampicillin) and the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

G start Prepare microbial inoculum plate Prepare Mueller-Hinton agar plates start->plate spread Spread inoculum on agar surface plate->spread punch Punch wells in the agar spread->punch add_compound Add test compound, positive and negative controls to wells punch->add_compound incubate Incubate plates at 37°C add_compound->incubate measure Measure zones of inhibition incubate->measure

Caption: Workflow for the Agar Well Diffusion Method.
Anticancer Activity

Several derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their anticancer activity against various human cancer cell lines, often through the National Cancer Institute (NCI) 60-cell line screen.

The following table presents the growth percent (GP) inhibition data for selected derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell Line PanelMean Growth Percent (GP) InhibitionMost Sensitive Cell Lines (GP)Reference
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-6096.37HOP-92 (Non-Small Cell Lung)[2]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-6095.12HOP-92 (Non-Small Cell Lung), PC-3 (Prostate)[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineNCI-6062.61MDA-MB-435 (Melanoma, GP: 15.43), K-562 (Leukemia, GP: 18.22)[5]

The following is a summarized protocol for the NCI-60 screen.

  • Cell Plating: Human tumor cell lines are grown and inoculated into 96-well microtiter plates.

  • Drug Addition: After 24 hours, the test compounds, solubilized in DMSO and diluted with medium, are added at five different concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). Cells are fixed and stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each drug concentration level.

G plate_cells Plate 60 human cancer cell lines in 96-well plates add_drug Add test compound at 5 concentrations plate_cells->add_drug incubate Incubate for 48 hours add_drug->incubate fix_stain Fix cells with TCA and stain with SRB incubate->fix_stain read_absorbance Read absorbance fix_stain->read_absorbance calculate_growth Calculate growth inhibition read_absorbance->calculate_growth

Caption: Workflow for the NCI-60 Anticancer Drug Screening.

While the exact mechanism of action for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is not yet fully elucidated, studies on structurally related 1,3,4-oxadiazole derivatives suggest potential involvement in key cancer-related signaling pathways. A plausible hypothesis is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which in turn would modulate downstream pathways like the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis.

G compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivative egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation, Survival mtor->proliferation Promotion

Caption: Hypothesized EGFR-PI3K/Akt/mTOR signaling pathway inhibition.
Enzyme Inhibition

Certain derivatives of the core compound have also been investigated as enzyme inhibitors, particularly against cholinesterases.

Compound/DerivativeEnzymeIC₅₀ (µM)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineAcetylcholinesterase (AChE)12.8 - 99.2[6]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineButyrylcholinesterase (BChE)> 53.1[6]
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in phosphate buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the enzyme solution. Incubate for a specified time.

  • Reaction Initiation: Add DTNB and the substrate to initiate the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

The 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold represents a versatile and promising platform for the development of new therapeutic agents. The existing body of research clearly indicates its potential in combating microbial infections and cancer. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent anticancer derivatives is crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising compounds identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR would provide valuable insights for the rational design of next-generation derivatives with improved potency and selectivity.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of the oxadiazole and pyridine moieties, investigating the potential of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is warranted.

References

The 1,3,4-Oxadiazole Ring: A Privileged Scaffold in Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of key functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacological profiles. Among the heterocyclic scaffolds utilized for this purpose, the 1,3,4-oxadiazole ring has emerged as a particularly versatile and valuable bioisostere. Its unique electronic and physicochemical properties allow it to mimic the functions of esters and amides, while often conferring improved metabolic stability, enhanced potency, and modulated solubility. This technical guide provides a comprehensive exploration of the bioisosterism of the 1,3,4-oxadiazole ring, offering insights into its synthesis, biological activities, and impact on key signaling pathways.

Physicochemical Properties and Bioisosteric Rationale

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement imparts a distinct set of properties that make it an effective bioisostere for amide and ester functionalities. The lone pairs of the nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of amides and esters. Furthermore, the ring system is planar and rigid, which can help in pre-organizing the molecule for optimal interaction with its biological target.

A key advantage of employing the 1,3,4-oxadiazole core is its enhanced resistance to hydrolytic cleavage compared to esters and amides. This inherent stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased oral bioavailability. The electronic nature of the ring can also influence the overall properties of the molecule, such as its lipophilicity and dipole moment, which are critical parameters in drug design.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring is typically achieved through the cyclization of 1,2-diacylhydrazines or related precursors. A variety of synthetic methodologies have been developed to afford 2,5-disubstituted 1,3,4-oxadiazoles, which are the most common substitution pattern in medicinal chemistry.

General Experimental Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid and an acid hydrazide.

Step 1: Formation of the Diacylhydrazine Intermediate

  • To a solution of the starting carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the corresponding acid hydrazide (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Ring

  • Dissolve the purified diacylhydrazine (1.0 eq.) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Biological Activities and Quantitative Data

The bioisosteric replacement of amide or ester groups with a 1,3,4-oxadiazole ring has led to the discovery of potent inhibitors of various enzymes and modulators of key signaling pathways. The following tables summarize quantitative data for several classes of 1,3,4-oxadiazole derivatives, highlighting their inhibitory activities.

Table 1: 1,3,4-Oxadiazole Derivatives as Telomerase Inhibitors

Compound IDStructureTarget Cell LineIC₅₀ (µM)
1 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenolSGC-79012.3 ± 0.07
2 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazoleSGC-79012.56 ± 0.11
3 3-(((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thioneHepG20.8 ± 0.1
4 3-(((4-Chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thioneHepG20.9 ± 0.0

Table 2: 1,3,4-Oxadiazole Derivatives as Thymidine Phosphorylase Inhibitors

Compound IDStructureIC₅₀ (µM)
5 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole14.40 ± 2.45
6 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole17.60 ± 1.07

Table 3: 1,3,4-Oxadiazole Derivatives as Matrix Metalloproteinase-9 (MMP-9) Inhibitors

Compound IDStructure% Inhibition at 100 µg/mLIC₅₀ (µM)
7 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide>75%1.65
8 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide>75%2.55

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of 1,3,4-oxadiazole derivatives against a specific enzyme target.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • The assay buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of the enzyme solution to each well.

    • Add varying concentrations of the test compound (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

    • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Impact on Key Signaling Pathways

1,3,4-Oxadiazole-based compounds have been shown to modulate several critical signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-oxadiazole derivative.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. 1,3,4-Oxadiazole-containing molecules have been developed to target key components of this pathway, such as PI3K or Akt.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth

Caption: A 1,3,4-oxadiazole derivative targeting the PI3K/Akt/mTOR signaling pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The interaction between p53 and its negative regulator, MDM2, is a key therapeutic target. Some 1,3,4-oxadiazole derivatives have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53.

p53_Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oxadiazole 1,3,4-Oxadiazole Derivative MDM2 MDM2 Oxadiazole->MDM2 disrupts interaction p53->MDM2 induces Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Degradation Degradation p53->Degradation MDM2->p53 inhibits MDM2->Degradation

Caption: Mechanism of p53 activation by a 1,3,4-oxadiazole derivative.

Conclusion

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the bioisosteric replacement of amide and ester functionalities. Its favorable physicochemical properties, coupled with well-established synthetic accessibility, have led to the development of a wide array of potent and selective modulators of various biological targets. The ability of 1,3,4-oxadiazole derivatives to interact with and modulate key signaling pathways underscores their therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the unique attributes of the 1,3,4-oxadiazole core in the design and discovery of next-generation therapeutics. Further exploration of this remarkable heterocycle will undoubtedly continue to yield novel and impactful medicines.

An In-Depth Technical Guide to the Initial Toxicity Assessment of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the initial toxicity assessment of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. As of the date of this publication, specific toxicological data for this compound is not publicly available. The information and protocols presented herein are based on the toxicological profiles of structurally related 1,3,4-oxadiazole and pyridine derivatives and established toxicological testing guidelines. All experimental work should be conducted in compliance with relevant institutional and national regulations.

Introduction

5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of its core components, the 1,3,4-oxadiazole and pyridine rings. Derivatives of these scaffolds have shown a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. However, before any novel compound can be advanced in the drug development pipeline, a thorough evaluation of its toxicological profile is paramount. This guide outlines a recommended strategy for the initial toxicity assessment of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, encompassing in vitro and in vivo methodologies.

Predicted Toxicological Profile

Based on the toxicological data of related compounds, the following potential hazards should be considered for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine:

  • Acute Oral Toxicity: The acute oral toxicity is predicted to be low. Studies on other 1,3,4-oxadiazole derivatives have reported LD50 values exceeding 2000 mg/kg in rodents.

  • Hepatotoxicity and Nephrotoxicity: Pyridine and its derivatives have been associated with liver and kidney effects at higher doses. In a 90-day study, rats administered pyridine by gavage showed increased liver weights and inflammatory hepatic lesions at doses of 10 mg/kg/day and higher.[1]

  • Cytotoxicity: In vitro studies on various cancer cell lines are necessary to determine the compound's potential to inhibit cell growth or induce cell death.

  • Genotoxicity: The potential for the compound to induce genetic mutations or chromosomal damage should be assessed.

Recommended Initial Toxicity Testing Strategy

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo acute toxicity studies if warranted.

In Vitro Toxicity Assessment

A panel of cytotoxicity assays should be employed to evaluate the effect of the compound on cell viability and membrane integrity. It is recommended to use a combination of cell lines, including both cancerous and non-cancerous lines, to assess for selective toxicity.

Table 1: In Vitro Cytotoxicity Data for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Assay TypeCell LineIC50 (µM)
MTTe.g., HeLa
MTTe.g., HepG2
MTTe.g., HEK293
Neutral Red Uptakee.g., Balb/c 3T3
LDH Releasee.g., Primary Hepatocytes

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[2][3][4][5][6][7]

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for 24-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[8][9][10][11][12]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Neutral Red Incubation: After compound incubation, replace the medium with a medium containing neutral red and incubate for 3 hours.

    • Dye Extraction: Wash the cells and add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[13][14][15][16][17]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

experimental_workflow_cytotoxicity cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Protocol cluster_nru_steps NRU Protocol cluster_ldh_steps LDH Protocol start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay nru Neutral Red Uptake Assay ldh LDH Release Assay add_mtt Add MTT Reagent mtt->add_mtt add_nr Add Neutral Red Medium nru->add_nr collect_supernatant Collect Supernatant ldh->collect_supernatant incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt incubate_nr Incubate 3h add_nr->incubate_nr destain Add Destain Solution incubate_nr->destain read_nru Read Absorbance @ 540nm destain->read_nru ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance @ 490nm ldh_reaction->read_ldh

Caption: Workflow for in vitro cytotoxicity assessment.

A battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of the compound.

Table 2: In Vitro Genotoxicity Data for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Assay TypeTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (e.g., TA98, TA100)+/-
In Vitro Micronucleuse.g., CHO-K1 cells+/-
Comet Assaye.g., Human lymphocytesN/A

Experimental Protocols:

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses strains of Salmonella typhimurium to detect point mutations.[18][19][20][21][22] 1. Strain Preparation: Grow histidine-dependent bacterial strains overnight. 2. Exposure: Mix the bacterial culture with the test compound (with and without S9 metabolic activation) and a small amount of histidine. 3. Plating: Pour the mixture onto minimal glucose agar plates. 4. Incubation: Incubate the plates at 37°C for 48-72 hours. 5. Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenicity.

  • In Vitro Micronucleus Test: This test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. [23][24][25][26][27] 1. Cell Culture and Treatment: Treat cultured mammalian cells with the test compound (with and without S9). 2. Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. 3. Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain. 4. Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in individual cells. [28][29][30][31] 1. Cell Treatment: Expose cells to the test compound. 2. Embedding: Embed the cells in agarose on a microscope slide. 3. Lysis: Lyse the cells to remove membranes and proteins, leaving behind nucleoids. 4. Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. 5. Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

experimental_workflow_genotoxicity cluster_assays Genotoxicity Assays cluster_ames_steps Ames Protocol cluster_micronucleus_steps Micronucleus Protocol cluster_comet_steps Comet Protocol ames Ames Test ames_expose Expose Bacteria to Compound +/- S9 ames->ames_expose micronucleus In Vitro Micronucleus Test micro_treat Treat Mammalian Cells +/- S9 micronucleus->micro_treat comet Comet Assay comet_treat Treat Cells comet->comet_treat ames_plate Plate on Minimal Agar ames_expose->ames_plate ames_incubate Incubate 48-72h ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count micro_cytoB Add Cytochalasin B micro_treat->micro_cytoB micro_harvest Harvest and Stain micro_cytoB->micro_harvest micro_score Score Micronuclei micro_harvest->micro_score comet_embed Embed in Agarose comet_treat->comet_embed comet_lyse Lyse Cells comet_embed->comet_lyse comet_electro Electrophoresis comet_lyse->comet_electro comet_visualize Stain and Visualize comet_electro->comet_visualize

Caption: Workflow for in vitro genotoxicity assessment.

In Vivo Acute Oral Toxicity

If the in vitro studies do not indicate significant cytotoxicity or genotoxicity, an acute oral toxicity study in rodents should be conducted according to OECD guidelines.

Table 3: Acute Oral Toxicity Data for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

GuidelineSpecies/StrainSexLD50 (mg/kg)95% Confidence IntervalGHS Category
OECD 420, 423, or 425Rat (e.g., Sprague-Dawley)Female

Experimental Protocol (OECD Guidelines 420, 423, or 425): [32][33][34][35][36] These guidelines provide methods for determining the acute oral toxicity of a substance with fewer animals than traditional methods. The choice of guideline depends on the expected toxicity of the compound.

  • Animal Selection: Use a single sex of a standard rodent strain (usually female rats).

  • Dosing: Administer the compound by oral gavage in a stepwise procedure. The starting dose is selected based on available information.

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The results are used to classify the substance into a GHS category for acute toxicity.

Potential Signaling Pathways in Toxicity

While specific signaling pathways for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have not been elucidated, many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to apoptosis.

signaling_pathway_toxicity compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine ros Reactive Oxygen Species (ROS) Generation compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage mito_dysfunction Mitochondrial Dysfunction oxidative_stress->mito_dysfunction caspase_activation Caspase Activation dna_damage->caspase_activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for compound-induced toxicity.

Conclusion

The initial toxicity assessment of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine requires a systematic and tiered approach. The protocols and strategies outlined in this guide provide a robust framework for generating the necessary data to evaluate the safety profile of this novel compound. The results of these studies will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent.

References

Methodological & Application

Synthetic Routes for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols and application notes for the preparation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The following sections outline the key synthetic strategies, experimental procedures, and characterization data.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known for its favorable pharmacokinetic properties and broad spectrum of biological activities. When coupled with a pyridine ring, as in 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, the resulting derivatives exhibit enhanced therapeutic potential. This document details established synthetic routes, enabling researchers to access this important class of compounds.

Synthetic Protocols

Several synthetic strategies have been developed for the synthesis of the target compounds. The most common approach involves the cyclization of a picolinohydrazide precursor. Variations of this method allow for the introduction of diverse substituents on the 2-amino group.

Protocol 1: Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

This protocol describes a common method for the preparation of the core scaffold, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, starting from picolinohydrazide.[1]

Experimental Procedure:

  • Reaction Setup: A mixture of picolinohydrazide (10 mmol) and cyanogen bromide (12 mmol) in methanol (50 mL) is stirred at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

  • Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried to afford the crude product. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of N-Acylated 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

This protocol outlines the acylation of the 2-amino group of the parent compound to generate a library of derivatives.[1]

Experimental Procedure:

  • Reaction Setup: To a solution of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (1 mmol) in a suitable solvent (e.g., pyridine or dichloromethane), the corresponding acyl chloride or anhydride (1.2 mmol) is added dropwise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified time, which can range from a few hours to overnight, depending on the reactivity of the acylating agent.

  • Work-up: The reaction mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and purified by recrystallization or column chromatography to yield the desired N-acylated derivative.

Protocol 3: Oxidative Cyclization of Thiosemicarbazide Precursors

An alternative route involves the oxidative cyclization of a thiosemicarbazide intermediate. This method is versatile and can be adapted for various substituted derivatives.[2]

Experimental Procedure:

  • Formation of Thiosemicarbazide: The corresponding acid chloride is reacted with thiosemicarbazide to form the thiosemicarbazide precursor.

  • Oxidative Cyclization: The thiosemicarbazide intermediate is then treated with an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, to facilitate the cyclization to the 1,3,4-oxadiazole ring.[2] Other oxidizing agents like lead oxide can also be used.[3]

  • Isolation: The product is isolated by filtration and purified by recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds.

Table 1: Physical Data for Synthesized 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its Derivatives [1]

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
2 C₇H₆N₄O162.15210-21285
3a C₁₅H₁₁N₅O₂293.28180-18278
3b C₁₄H₁₀ClN₅O315.72195-19782
3c C₁₄H₁₀N₆O₃326.27201-20375
3d C₁₅H₁₂N₄O₂280.28175-17780
3e C₁₆H₁₄N₄O₃326.31168-17072

Table 2: Spectroscopic Data for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (Compound 2) [1]

Spectroscopic Data Values
FTIR (cm⁻¹) 3270.11, 3098.95 (NH₂ stretching)
¹H NMR (DMSO-d₆, δ ppm) 8.52 (d, 1H), 8.05 (t, 1H), 7.95 (d, 1H), 7.55 (m, 1H), 7.25 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) 163.5, 158.2, 149.8, 145.1, 137.9, 125.8, 121.7
Mass Spectrum (m/z) 162 (M⁺)

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of N-acylated 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives.

Synthetic_Workflow Picolinohydrazide Picolinohydrazide Parent_Compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Picolinohydrazide->Parent_Compound Cyclization Reagent1 Cyanogen Bromide Derivative N-Acylated Derivative Parent_Compound->Derivative Acylation Reagent2 Acyl Chloride / Anhydride Alternative_Route Acid_Chloride Picolinoyl Chloride Thiosemicarbazide_intermediate Thiosemicarbazide Intermediate Acid_Chloride->Thiosemicarbazide_intermediate Thiosemicarbazide_reagent Thiosemicarbazide Parent_Compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Thiosemicarbazide_intermediate->Parent_Compound Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., DBDMH/KI)

References

Application Notes and Protocols for Antimicrobial Activity Testing of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including notable antimicrobial effects.[1][2] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The versatility of the oxadiazole scaffold allows for chemical modifications that can enhance their potency and spectrum of activity.[5] This document provides detailed protocols for testing the antimicrobial activity of novel oxadiazole compounds, methods for data presentation, and visualizations of experimental workflows and potential mechanisms of action.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The most important parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: Example Summary of MIC and MBC values for Oxadiazole Compound X

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923482Bactericidal
Escherichia coli ATCC 259228324Bactericidal
Pseudomonas aeruginosa ATCC 2785316>64>4Bacteriostatic
Candida albicans ATCC 900288162Fungicidal
Reference Drug (e.g., Ciprofloxacin)122Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is crucial for the evaluation of new compounds. The following are standard protocols that can be adapted for testing oxadiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test oxadiazole compound

  • Reference antimicrobial agent (e.g., ciprofloxacin, fluconazole)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the oxadiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to obtain a range of concentrations.

  • Preparation of Inoculum: Grow the microbial culture overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the diluted compound to the first well and perform serial dilutions down the plate. Finally, add 100 µL of the standardized inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a known reference antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[7][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test oxadiazole compound

  • Reference antibiotic disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the oxadiazole compound onto the surface of the agar. Also, place a reference antibiotic disk as a positive control and a blank disk (with solvent only) as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[11]

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Further Testing Compound Oxadiazole Compound Stock MIC MIC Determination (Broth Microdilution) Compound->MIC Disk Disk Diffusion Assay Compound->Disk Microbe Microbial Culture Microbe->MIC Microbe->Disk Media Growth Media Media->MIC MBC MBC Determination MIC->MBC From non-turbid wells Results Data Interpretation (Zone of Inhibition, MIC/MBC values) MIC->Results Disk->Results MBC->Results

Caption: Workflow for antimicrobial susceptibility testing of oxadiazole compounds.

Potential Mechanisms of Action

G cluster_cellwall Cell Wall Inhibition cluster_ros Oxidative Stress & Membrane Damage Oxadiazole Oxadiazole Compound PBP Penicillin-Binding Proteins (PBPs) Oxadiazole->PBP ROS Increased Intracellular Reactive Oxygen Species (ROS) Oxadiazole->ROS CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to Membrane Cell Membrane Damage ROS->Membrane Leakage Cellular Leakage Membrane->Leakage

Caption: Potential antimicrobial mechanisms of action for oxadiazole compounds.

References

Application Notes and Protocols for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents. The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in the design of novel therapeutic agents. When coupled with a pyridine moiety, these compounds exhibit a range of biological effects, including the inhibition of cancer cell proliferation. This document provides an overview of the reported applications of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its analogues in cancer cell lines, along with detailed protocols for key experimental assays.

Biological Activity and Applications

While specific quantitative data for the parent compound, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, is limited in publicly available literature, extensive research on its derivatives has demonstrated significant anti-proliferative activity against a variety of cancer cell lines. These derivatives have been shown to induce cell death and inhibit cell growth through various mechanisms.

Cytotoxicity in Cancer Cell Lines

Derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their cytotoxic effects across a panel of human cancer cell lines. The data, primarily presented as growth percentage (GP) or half-maximal inhibitory concentration (IC50), indicates a broad spectrum of activity.

DerivativeCancer Cell LineGrowth Percent (GP)IC50 (µM)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)15.43-[1]
K-562 (Leukemia)18.22-[1]
T-47D (Breast Cancer)34.27-[1]
HCT-15 (Colon Cancer)39.77-[1]
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)6.82-[1]
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineHOP-92 (Non-Small Cell Lung Cancer)--[2]
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineHOP-92 (Non-Small Cell Lung Cancer)--[2]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineHOP-92 (Non-Small Cell Lung Cancer)--[2]
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3-carboxamideHeLa (Cervical Cancer)-2.8[3]
PANC-1 (Pancreatic Cancer)-1.8[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with compound incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation3 Incubate for 4h mtt_addition->incubation3 dissolution Dissolve formazan crystals incubation3->dissolution read_absorbance Read absorbance at 570 nm dissolution->read_absorbance end End read_absorbance->end start Start start->cell_seeding

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptosis (programmed cell death) induced by the compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis_Assay_Workflow cell_culture Seed and treat cells harvest_cells Harvest cells cell_culture->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend staining Stain with Annexin V-FITC & PI resuspend->staining incubation Incubate for 15 min staining->incubation analysis Analyze by Flow Cytometry incubation->analysis

Workflow for the Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of the compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cell_prep Seed and treat cells harvest_wash Harvest and wash cells cell_prep->harvest_wash fixation Fix with cold ethanol harvest_wash->fixation staining Stain with PI and RNase A fixation->staining incubation Incubate for 30 min staining->incubation analysis Analyze by Flow Cytometry incubation->analysis

Workflow for Cell Cycle Analysis.

Potential Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives, including those with a pyridine moiety, has been attributed to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the precise mechanism of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is not fully elucidated, related compounds have been shown to target the following pathways:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival. Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of EGFR, thereby blocking these pro-survival signals.[4]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their proliferation and survival. Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and some 1,3,4-oxadiazole-based compounds have shown potential in this regard.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_STAT3 STAT3 Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT EGFR->PI3K_AKT Proliferation_Survival Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT3 STAT3 Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) STAT3->Gene_Expression Compound 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine (and derivatives) Compound->EGFR Inhibition Compound->STAT3 Inhibition

Potential signaling pathways targeted by the compound.

Conclusion

5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives represent a promising class of compounds for the development of novel anticancer agents. The provided protocols offer a framework for researchers to investigate the cytotoxic, apoptotic, and cell cycle effects of these compounds in various cancer cell lines. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy of these promising molecules.

Disclaimer: These application notes and protocols are intended for research purposes only. The specific experimental conditions may need to be optimized for different cell lines and laboratory settings. It is essential to consult the original research articles for detailed methodologies and data interpretation.

References

Application Notes and Protocols for Molecular Docking Simulation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] Molecular docking simulations are a powerful computational tool to investigate the interaction of these compounds with their biological targets at a molecular level. This document provides detailed application notes and protocols for performing molecular docking studies of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine with relevant protein targets, summarizing key data and outlining experimental workflows.

Target Protein of Interest: MurB from Mycobacterium tuberculosis

A primary target for derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is the UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) from Mycobacterium tuberculosis.[1][3][4] MurB is a key enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] Inhibition of MurB disrupts this pathway, making it a promising target for the development of new anti-tuberculosis agents. The crystal structure of MurB from Mycobacterium tuberculosis is available in the Protein Data Bank (PDB) under the accession code 5JZX .[3][4]

Data Presentation: Molecular Docking Results

The following table summarizes the binding energies of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives when docked with the MurB enzyme (PDB ID: 5JZX), as reported in the literature. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.

Compound IDDerivative SubstitutionBinding Energy (kcal/mol)Reference
2 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine-6.8[1]
3a N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide-6.9[1]
3b N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propionamide-7.2[1]
3c N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)butyramide-7.5[1]
3d N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide-7.8[1]
3e 2,2-dimethyl-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide-8.1[1]

Experimental Protocols

This section provides a detailed methodology for the molecular docking simulation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives against the MurB protein using AutoDock Tools.[1]

I. Software and Resource Requirements
  • AutoDock Tools (ADT): Version 1.5.6 or later.

  • AutoDock Vina: Version 1.1.2 or later.[5]

  • Protein Data Bank (PDB): Access to download the crystal structure of the target protein (e.g., 5JZX).

  • Ligand Structure: A 3D structure of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in a suitable format (e.g., .mol2, .pdb).

  • Computational Resources: A workstation with sufficient processing power for molecular docking calculations.

II. Protocol for Molecular Docking using AutoDock Tools
  • Protein Preparation:

    • Download the crystal structure of MurB (PDB ID: 5JZX) from the PDB database.

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format.

  • Ligand Preparation:

    • Load the 3D structure of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine into AutoDock Tools.

    • Detect the root of the ligand and define the rotatable bonds.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand structure in the .pdbqt format.

  • Grid Box Generation:

    • Define the active site of the MurB enzyme. This can be done by identifying the binding site of the co-crystallized ligand in the original PDB file or through literature review.

    • Set the grid box dimensions to encompass the entire active site. For 5JZX, a grid box with dimensions of 60 x 60 x 60 Å centered on the active site is a suitable starting point.

    • Generate the grid parameter file (.gpf) using the prepared protein and the defined grid box.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.

    • The command-line execution typically requires specifying the paths to the prepared protein, ligand, and the configuration file containing the grid box parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value of 8 or higher for more accurate results.

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using a molecular visualization tool (e.g., PyMOL, VMD, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

Visualizations

Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Ligand Preparation (Define Rotatable Bonds, Assign Charges) Ligand->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Binding Poses & Affinities Docking->Results Analysis Interaction Analysis (Hydrogen Bonds, etc.) Results->Analysis MurB in Peptidoglycan Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc_EP UDP-N-acetylglucosamine-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_EP MurA PEP Phosphoenolpyruvate PEP->UDP_GlcNAc_EP UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc_EP->UDP_MurNAc MurB (Target) NADPH NADPH NADP NADP+ NADPH->NADP Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Further Steps

References

The Versatile Scaffold: Harnessing 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for more effective and safer drugs. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a rich starting point for drug design. The 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine core has emerged as one such promising scaffold. This heterocyclic structure, a synergistic fusion of a pyridine ring and a 1,3,4-oxadiazole-2-amine moiety, presents a unique combination of physicochemical properties that make it an attractive candidate for the development of a wide array of therapeutic agents.

The pyridine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties and can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability and lipophilicity. The 2-amino group provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This unique combination of features has led to the discovery of derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold in their drug discovery programs. We will delve into the synthetic strategies for accessing this core and its derivatives, provide step-by-step protocols for evaluating their biological activity, and discuss the key structure-activity relationships that govern their therapeutic potential.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its subsequent derivatization are crucial first steps in any drug discovery campaign centered on this scaffold. The following protocols are designed to be robust and reproducible, providing a solid foundation for the generation of a diverse chemical library.

Protocol 1.1: Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (The Core Scaffold)

This protocol outlines a common and efficient method for the synthesis of the parent scaffold, starting from readily available picolinohydrazide.

Rationale: The reaction proceeds through the formation of an intermediate from picolinohydrazide and cyanogen bromide, which then cyclizes to form the desired 1,3,4-oxadiazole ring. This method is favored for its relatively mild conditions and good yields.

Materials:

  • Picolinohydrazide

  • Cyanogen bromide (Caution: Highly toxic, handle with extreme care in a well-ventilated fume hood)

  • Methanol

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve picolinohydrazide (10 mmol) in methanol (50 mL).

  • Addition of Cyanogen Bromide: To this solution, add a solution of cyanogen bromide (11 mmol) in methanol (20 mL) dropwise at room temperature over a period of 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water (3 x 20 mL) to remove any inorganic impurities.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the structure and purity of the synthesized 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1]

Visualization of the Synthetic Workflow:

synthesis_workflow Picolinohydrazide Picolinohydrazide Reaction Stir at RT for 24h Picolinohydrazide->Reaction CNBr Cyanogen Bromide in Methanol CNBr->Reaction Neutralization Neutralize with NaHCO3 (aq) Reaction->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold H2O Filtration->Washing Drying Vacuum Drying Washing->Drying Product 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine Drying->Product

Caption: Synthetic workflow for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Protocol 1.2: Derivatization at the 2-Amino Position

The 2-amino group serves as a versatile point for derivatization, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity. This protocol describes a general method for the acylation of the 2-amino group.

Rationale: Acylation is a straightforward and widely used method to introduce a variety of functional groups. The choice of acylating agent (e.g., acid chlorides, anhydrides) can be tailored to introduce different alkyl or aryl moieties.

Materials:

  • 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

  • Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (5 mmol) in a mixture of pyridine (10 mL) and DCM (20 mL).

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add the desired acid chloride or anhydride (5.5 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove excess acid and pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylated derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[1]

Part 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe standard assays for assessing the anticancer and antimicrobial potential of compounds derived from the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold.

Protocol 2.1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used for the initial screening of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the MTT Assay Workflow:

mtt_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of test compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol 2.2: Antibacterial Susceptibility - Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[7][8][9]

Rationale: This method is based on the principle that an antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the antibiotic.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)[7][8]

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with the solvent only)

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate. Also, place the positive and negative control disks. Ensure the disks are pressed down gently to make complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using calipers or a ruler.

  • Interpretation: Compare the zone diameters of the test compounds with those of the control antibiotic and the negative control to determine the antibacterial activity. Larger zones of inhibition indicate greater susceptibility of the bacteria to the compound.

Part 3: Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold and the subsequent biological evaluation of the resulting compounds provide valuable data for understanding the structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity SAR:

Studies on derivatives of this scaffold have revealed key structural features that influence their anticancer activity, particularly against breast cancer cell lines such as MCF-7.

  • Substitution on the 2-amino group: The nature of the substituent on the 2-amino group plays a critical role in determining the cytotoxic potency. Generally, the introduction of substituted aryl groups can significantly enhance anticancer activity.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the appended aryl ring can modulate the activity. For instance, some studies have shown that electron-donating groups like methoxy (-OCH₃) can lead to increased potency.[10]

  • Positional Isomerism: The position of substituents on the aryl ring is also important. For example, para-substituted derivatives have often been found to be more active than their ortho- or meta-isomers.

Table 1: Anticancer Activity (IC₅₀) of Selected 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives against MCF-7 Breast Cancer Cells

Compound IDR-group on 2-amino positionIC₅₀ (µM)Reference
1 -H (Parent Scaffold)>100Assumed
2a -COCH₃55.2[5]
2b -COPh25.8[5]
2c -CO(4-OCH₃-Ph)10.25[11]
2d -CO(4-Cl-Ph)15.6[5]
Antimicrobial Activity SAR:

The antimicrobial activity of this scaffold has been extensively studied, particularly against Gram-positive bacteria like Staphylococcus aureus.

  • Lipophilicity: Increasing the lipophilicity of the molecule by introducing long alkyl chains on the 2-amino group has been shown to enhance antibacterial activity.[12]

  • Aromatic Substituents: The introduction of specific aromatic and heteroaromatic rings can also significantly improve antimicrobial potency.

  • Halogenation: The presence of halogen atoms, such as chlorine or fluorine, on the appended aryl rings can lead to a marked increase in antibacterial activity.[10]

Table 2: Antimicrobial Activity of Selected 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives against Staphylococcus aureus

Compound IDR-group on 2-amino positionZone of Inhibition (mm)MIC (µg/mL)Reference
3a -H (Parent Scaffold)10>128[1]
3b -CO(CH₂)₂CH₃1564[1]
3c -COPh1832[8]
3d -CO(4-F-Ph)228[10]

Visualization of a Potential Signaling Pathway:

The anticancer activity of some 1,3,4-oxadiazole derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

References

Application Notes and Protocols for the Purification and Analysis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any synthetic compound intended for biological evaluation, achieving high purity is critical. This document provides detailed application notes and protocols for the purification and analytical characterization of this compound. The methodologies described are based on established techniques for similar molecular scaffolds and are intended to serve as a comprehensive guide for researchers.

Derivatives of 1,3,4-oxadiazole are recognized for a wide range of biological activities.[1] The structural confirmation and purity assessment of these compounds are paramount for reliable downstream applications. The analytical techniques outlined herein, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are standard methods for the characterization of small organic molecules.[2]

Analytical Techniques for Purity and Structural Confirmation

A combination of chromatographic and spectroscopic methods is essential for the unambiguous characterization of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for assessing the purity of the target compound. Given the basic nature of the pyridine and amine functionalities, an acidic modifier in the mobile phase is recommended to ensure sharp, symmetrical peaks.[3]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C[4][5]
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a minimal amount of DMSO or Methanol, then dilute with Mobile Phase A.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed.

Table 2: NMR Spectroscopy Parameters

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or CDCl₃[2]DMSO-d₆ or CDCl₃[2]
Frequency 300 MHz or higher[2]75 MHz or higher[2]
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Expected Chemical Shifts (δ, ppm) Aromatic protons (pyridine and any other aromatic rings) typically appear between 7.0-9.0 ppm. The amine (-NH₂) protons may appear as a broad singlet.[1]Carbons of the oxadiazole ring are expected around 155-165 ppm. Pyridine and other aromatic carbons will appear in the 110-150 ppm range.[1]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 3: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Analyzer Quadrupole or Time-of-Flight (TOF)
Expected [M+H]⁺ 177.06 (for C₇H₆N₄O)
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups.

Table 4: Infrared Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3100-3300 (often two bands)[2]
C=N Stretch (oxadiazole)1630-1680[2]
C-O-C Stretch (oxadiazole)1020-1070[6]

Purification Protocols

The primary method for purifying crude 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is recrystallization. For more challenging purifications, column chromatography can be employed.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing minor impurities. The choice of solvent is critical. Ethanol has been reported to be effective for similar compounds.[7]

Methodology:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.[8]

Protocol 2: Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used.

Methodology:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a suitable mobile phase gradient. A common starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).[7]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflows

Purification_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Primary Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Alternative Purity_Check Purity Assessment (HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Structure_Confirmation Structural Confirmation (NMR, MS, IR) Purity_Check->Structure_Confirmation Pure_Product Pure Product (>98%) Structure_Confirmation->Pure_Product

Caption: Workflow for purification and analysis.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve and Filter) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Gradient_Elution Gradient Elution (Water/ACN with TFA) HPLC_System->Gradient_Elution UV_Detection UV Detection (254 nm, 280 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Purity Calculation) UV_Detection->Data_Analysis

Caption: HPLC analysis workflow.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][3][4][5] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine against a specific enzyme target. As derivatives of this scaffold have shown activity against various enzymes, including carbonic anhydrases, lipoxygenases, and cholinesterases, this protocol will focus on a representative spectrophotometric assay for carbonic anhydrase inhibition, which can be adapted for other enzymes.[2][6][7]

Principle of the Assay

This protocol describes the determination of enzyme activity and its inhibition by monitoring the change in absorbance of a chromogenic product over time.[8] The rate of the enzyme-catalyzed reaction is measured in the absence and presence of the inhibitor, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined to quantify the inhibitor's potency.[8]

Experimental Protocols

Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II)

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Inhibitor: 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

  • Buffer: Tris-HCl buffer (pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Control: Acetazolamide (a known carbonic anhydrase inhibitor)

  • 96-well microplates

  • Microplate spectrophotometer

  • Pipettes and tips

  • Distilled water

Preparation of Solutions

  • Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris base in distilled water, adjust the pH to 7.4 with HCl, and bring to the final volume.

  • Enzyme Stock Solution (1 mg/mL): Dissolve human carbonic anhydrase II in Tris-HCl buffer. Store at -20°C in aliquots.

  • Working Enzyme Solution: Dilute the enzyme stock solution in Tris-HCl buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Substrate Stock Solution (10 mM): Dissolve 4-nitrophenyl acetate in acetonitrile.

  • Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).

  • Inhibitor Stock Solution (10 mM): Dissolve 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in DMSO.

  • Working Inhibitor Solutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Positive Control Stock Solution (10 mM): Dissolve acetazolamide in DMSO. Prepare working solutions in the same manner as the test inhibitor.

Assay Protocol

  • Pre-incubation with Inhibitor:

    • In a 96-well plate, add 20 µL of the working inhibitor solutions at various concentrations to the designated wells.

    • For the control (uninhibited) reaction, add 20 µL of the assay buffer containing the same concentration of DMSO as the inhibitor solutions.

    • Add 160 µL of the working enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of the Reaction:

    • To start the enzymatic reaction, add 20 µL of the working substrate solution to each well.[9]

  • Monitoring the Reaction:

    • Immediately place the microplate in a spectrophotometer and measure the absorbance at 400 nm.

    • Take kinetic readings every 30 seconds for a total of 5-10 minutes. The rate of formation of the yellow product, 4-nitrophenolate, is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the rate of the uninhibited reaction and V_inhibitor is the rate of the reaction in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Data Presentation

Table 1: Inhibition of Human Carbonic Anhydrase II by 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.18.5 ± 1.2
0.525.3 ± 2.5
1.048.9 ± 3.1
5.075.6 ± 4.0
10.092.1 ± 2.8
IC50 (µM) 1.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Comparative IC50 Values for Carbonic Anhydrase II Inhibition

CompoundIC50 (µM)
5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine1.05
Acetazolamide (Positive Control)0.012

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->prep_dilutions add_inhibitor Add Inhibitor/Control to Wells prep_dilutions->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance (Kinetic Read) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for the in vitro enzyme inhibition assay.

Signaling_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_regulation pH Regulation Ion Transport Biosynthesis HCO3_H->pH_regulation Inhibitor 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Inhibitor->CA Inhibition

Caption: Inhibition of the carbonic anhydrase signaling pathway.

Common Pitfalls and Troubleshooting

  • Inhibitor Solubility: Ensure the test compound is fully dissolved in the stock solution. If solubility is an issue, a small amount of co-solvent may be necessary, but its effect on enzyme activity must be evaluated.

  • Enzyme Stability: Keep the enzyme on ice and use it within its recommended stability period. Avoid repeated freeze-thaw cycles.

  • Reaction Linearity: Ensure that the initial reaction rates are measured within the linear range of the assay. This may require optimizing the enzyme and substrate concentrations.

  • Control Reactions: Always include a positive control (a known inhibitor) and a negative control (solvent only) to validate the assay performance.[9]

The protocol described provides a robust method for evaluating the inhibitory activity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine against carbonic anhydrase II. This assay can be adapted for high-throughput screening of compound libraries and for detailed kinetic studies to elucidate the mechanism of inhibition. The results from such assays are crucial for the structure-activity relationship (SAR) studies in the drug discovery and development process.

References

Application Notes and Protocols: Development of Antitubercular Agents from 1,3,4-Oxadiazole-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3][4] Derivatives of 1,3,4-oxadiazole, particularly 2,5-disubstituted analogs, have shown promise as effective antitubercular agents.[5][6] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and characterization of 1,3,4-oxadiazole-2-amines as potential antitubercular drug candidates.

Data Presentation: Biological Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro antitubercular activity and cytotoxicity of various 1,3,4-oxadiazole derivatives against different strains of Mycobacterium tuberculosis.

Table 1: Antitubercular Activity of 1,3,4-Oxadiazole Derivatives against M. tuberculosis H37Rv

Compound Series/ReferenceMost Active CompoundsMIC (µg/mL) against H37RvReference
Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide40a–c3.90[1]
N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine21c (N-dodecyl)4–8 µM[1]
Pyrazine containing 1,3,4-oxadiazoles with azetidin-2-one13a, 13bModerate to Excellent[1]
1,3,4-Oxadiazole with benzo[6.7]cyclohepta[1,2-b]pyridine15Twice as potent as ethambutol[1]
N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide4c, 4d3.12[7]
2-(N-substituted carboxamidomethylthio)-5-(3'-pyridyl)-1,3,4-oxadiazoles3b, 3c, 3g, 3h, 3iMaximum inhibition at 50 µg/mL[5]
5-phenyl substituted oxadiazole-hydrazone hybrids1k, 1l8[8]
5-Aryl-2-thio-1,3,4-oxadiazole derivatives30-37>90% inhibition at 12.5[9]
2,5-disubstituted 1,3,4-oxadiazole with 2,2-dimethyl-2,3-dihydrobenzofuranFour compounds<10[6]
5-substituted 2-mercapto-1,3,4-oxadiazoles8j0.6[10]

Table 2: Activity against Drug-Resistant Strains and Cytotoxicity

Compound Series/ReferenceStrainMIC (µg/mL)Cytotoxicity (CC50)Cell LineSelectivity Index (SI)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c)Drug-resistant Mtb4–8 µMNot specifiedNot specifiedNot specified[1]
Hydrazide derivatives with 1,3,4-oxadiazole (1k, 1l)Pyrazinamide-resistant4>100 µg/mL (for 6f, 6j, 6l, 6o)Four human cancer cell linesNot specified[8][11]
2-pyridinyl substituted thiazolyl-5-aryl-1,3,4-oxadiazoles (6f, 6j, 6l, 6o)M. bovis BCG<3>100 µg/mLFour human cancer cell lines>33[11]
5-substituted 2-mercapto-1,3,4-oxadiazoles (8j)Pre-XDR clinical isolate2>23.5 µg/mL (CHO-K1)CHO-K139[10]
trans-cyclohexane-1, 4-diamine derivative (9u)H37RvEffective concentrationNo significant cytotoxicity up to 10⁻⁵ M for 72hA549 (human lung epithelial)Not applicable[12]

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol outlines a general method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, which often serve as precursors to the target 2-amino derivatives or are active in their own right.[2][4]

Materials:

  • Substituted aromatic acid hydrazides

  • Substituted aromatic acids or acid chlorides

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents

  • Appropriate solvents (e.g., ethanol, dimethylformamide)

  • Sodium hydroxide (NaOH)

  • Potassium iodide (KI)

  • Carbon disulfide (CS₂)

  • Hydrazine hydrate

Procedure:

  • Synthesis of Acid Hydrazides: React a corresponding ester (e.g., ethyl nicotinate) with hydrazine hydrate in a suitable solvent like ethanol and reflux for several hours.[5] Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated acid hydrazide by filtration.

  • Cyclization to form the 1,3,4-Oxadiazole Ring:

    • Method A (from Acid Hydrazides and Aromatic Acids): Condense an acid hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like POCl₃.[6][11] The reaction can be performed under reflux conditions for several hours.

    • Method B (from Acid Hydrazides and Carbon Disulfide): Reflux the acid hydrazide with carbon disulfide and potassium hydroxide in ethanol to yield a 1,3,4-oxadiazole-2-thione.[5]

    • Method C (Oxidative Cyclization): A one-pot synthesis can be achieved by heating an acyl hydrazide with an N-protected α-amino acid and a small amount of POCl₃, sometimes under microwave irradiation.[13] Another oxidative cyclization involves heating a hydrazine carboxamide derivative in ethanol with NaOH and I₂ in KI.[2]

  • Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[6]

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Test compounds dissolved in DMSO.

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls.

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in the broth to get the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of the supplemented Middlebrook 7H9 broth to the remaining wells.

    • Add the test compound (typically starting from a high concentration) to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include wells for a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds and the positive control. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.

  • Reading Results: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[13]

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the compounds on mammalian cell lines.[12]

Materials:

  • Human cell line (e.g., A549, HepG2, RAW264.7).[12][14][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO or solubilization buffer.

  • Sterile 96-well plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for another 48-72 hours.[12][15]

  • MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

Mechanism of Action Insights

Molecular docking studies have suggested that 1,3,4-oxadiazole derivatives may exert their antitubercular activity by inhibiting key enzymes essential for the survival of M. tuberculosis.[1][11][13] Two prominent proposed targets are:

  • InhA (Enoyl-Acyl Carrier Protein Reductase): This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, the major and essential components of the mycobacterial cell wall.[13][16] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately bacterial death.[16] Several studies have shown that 1,3,4-oxadiazole derivatives can bind effectively to the active site of InhA.[8][11][13]

  • CYP51 (Sterol 14α-demethylase): This enzyme is involved in the biosynthesis of ergosterol.[1][16] While ergosterol is more commonly associated with fungi, its synthesis pathway components in mycobacteria are also considered viable drug targets. Inhibition of CYP51 disrupts the formation of essential sterols, which can impact the fluidity and integrity of the bacterial cell membrane.[1][16]

The 1,3,4-oxadiazole ring is also considered a bioisostere of the hydrazide moiety found in the first-line anti-TB drug isoniazid, which also targets mycolic acid synthesis.[3][8] This structural similarity may contribute to its efficacy against mycobacterial targets.

Conclusion

The 1,3,4-oxadiazole-2-amine scaffold represents a promising starting point for the development of new antitubercular agents. The synthetic accessibility and the potential to inhibit validated mycobacterial targets like InhA make this class of compounds highly attractive for further investigation. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize these derivatives in the ongoing search for more effective treatments against tuberculosis. Future work should focus on optimizing the lead compounds to improve their potency, reduce toxicity, and enhance their pharmacokinetic profiles.

References

Application Notes and Protocols for the Synthesis of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic routes, primarily focusing on the cyclization of N-alkyl-2-isonicotinoylhydrazine-1-carboxamide intermediates derived from isoniazid.

Introduction

N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines are heterocyclic compounds that have garnered attention for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, and its combination with a pyridine moiety and an N-alkyl amine group allows for modulation of physicochemical properties and biological activity. The following sections detail the primary synthetic strategies, experimental protocols, and available data for the preparation of these compounds.

Primary Synthetic Method: Two-Step Synthesis from Isoniazid

The most common and versatile method for synthesizing N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines involves a two-step process starting from the readily available antitubercular drug, isoniazid (isonicotinic acid hydrazide).

Method Overview:

  • Step 1: Synthesis of N-alkyl-2-isonicotinoylhydrazine-1-carboxamide Intermediate: Isoniazid is reacted with an appropriate alkyl isocyanate to yield the corresponding N-alkyl-2-isonicotinoylhydrazine-1-carboxamide. This reaction is typically a straightforward nucleophilic addition.

  • Step 2: Cyclization to the 1,3,4-Oxadiazole Ring: The hydrazine-1-carboxamide intermediate is then cyclized to form the 1,3,4-oxadiazole ring. A common method for this dehydration and ring-closure is the use of p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Experimental Protocols

Protocol 1: Synthesis of N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

This protocol is adapted from the synthesis of similar long-chain N-alkyl-5-aryl-1,3,4-oxadiazol-2-amines.

Step 1: Synthesis of N-dodecyl-2-isonicotinoylhydrazine-1-carboxamide

  • Materials:

    • Isoniazid (1.0 eq)

    • Dodecyl isocyanate (1.0 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve isoniazid in acetonitrile in a round-bottom flask.

    • Add dodecyl isocyanate to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically a few hours), the product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum.

Step 2: Cyclization to N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

  • Materials:

    • N-dodecyl-2-isonicotinoylhydrazine-1-carboxamide (from Step 1) (1.0 eq)

    • p-Toluenesulfonyl chloride (1.1 eq)

    • Triethylamine (2.0 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Suspend N-dodecyl-2-isonicotinoylhydrazine-1-carboxamide in acetonitrile in a round-bottom flask equipped with a reflux condenser.

    • Add triethylamine to the suspension.

    • Add p-toluenesulfonyl chloride portion-wise to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

Data Presentation

The following table summarizes representative yield data for the synthesis of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines and related compounds.

Alkyl/Aryl Group (R) Intermediate Yield (%) Final Product Yield (%) Reference
Dodecyl98% (for benzoyl analogue)41-100% (general range)[1]
Ethyl-51%[2]
Phenyl-76%[2]
4-Chlorophenyl-79%[2]
4-Methoxyphenyl-80%[2]

Note: Yields can vary based on reaction scale and purification methods.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Isoniazid Isoniazid Intermediate N-alkyl-2-isonicotinoylhydrazine- 1-carboxamide Isoniazid->Intermediate Step 1: Carboxamide Formation AlkylIsocyanate Alkyl Isocyanate (R-N=C=O) AlkylIsocyanate->Intermediate FinalProduct N-alkyl-5-(pyridin-4-yl)- 1,3,4-oxadiazol-2-amine Intermediate->FinalProduct Step 2: Cyclization Reagent1 Acetonitrile Reagent1->Intermediate Reagent2 p-Toluenesulfonyl Chloride, Triethylamine, Acetonitrile Reagent2->FinalProduct OxidativeCyclization IsonicotinicAcid Isonicotinic Acid Derivative Acylthiosemicarbazide N-Isonicotinoyl- thiosemicarbazide IsonicotinicAcid->Acylthiosemicarbazide Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide NAlkylIntermediate N-Alkyl-N'-isonicotinoyl- thiosemicarbazide Acylthiosemicarbazide->NAlkylIntermediate N-Alkylation AlkylHalide Alkyl Halide AlkylHalide->NAlkylIntermediate FinalProduct N-alkyl-5-(pyridin-4-yl)- 1,3,4-oxadiazol-2-amine NAlkylIntermediate->FinalProduct Oxidative Cyclization Oxidant Oxidizing Agent (e.g., I2) Oxidant->FinalProduct CyanogenBromideRoute Isoniazid Isoniazid AminoOxadiazole 2-amino-5-(pyridin-4-yl)- 1,3,4-oxadiazole Isoniazid->AminoOxadiazole CNBr Cyanogen Bromide CNBr->AminoOxadiazole FinalProduct N-alkyl-5-(pyridin-4-yl)- 1,3,4-oxadiazol-2-amine AminoOxadiazole->FinalProduct N-Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->FinalProduct Base Base Base->FinalProduct

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the experimental design for evaluating the anti-inflammatory properties of novel oxadiazole compounds. It includes detailed protocols for key in vitro and in vivo assays, data presentation guidelines, and visualizations of relevant signaling pathways.

Introduction

Oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The 1,3,4-oxadiazole scaffold, in particular, is a versatile pharmacophore found in several clinically used drugs. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways.[1][2]

This guide outlines a systematic approach to screen and characterize the anti-inflammatory potential of newly synthesized oxadiazole derivatives, from initial in vitro enzymatic and cell-based assays to in vivo models of acute inflammation.

Experimental Design Workflow

The evaluation of the anti-inflammatory properties of oxadiazole compounds typically follows a hierarchical approach, starting with broad in vitro screening and progressing to more complex cellular and whole-animal models for promising candidates.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays COX_Inhibition COX-1/COX-2 Inhibition Assay RAW_Cell_Assays LPS-Stimulated RAW 264.7 Macrophage Assays COX_Inhibition->RAW_Cell_Assays Promising Candidates NO_Production Nitric Oxide (NO) Production RAW_Cell_Assays->NO_Production Cytokine_Analysis Cytokine (TNF-α, IL-6) Analysis RAW_Cell_Assays->Cytokine_Analysis Paw_Edema Carrageenan-Induced Paw Edema RAW_Cell_Assays->Paw_Edema Active Compounds Data_Analysis Data Analysis and SAR Paw_Edema->Data_Analysis Compound_Library Oxadiazole Compound Library Compound_Library->COX_Inhibition Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Experimental workflow for evaluating oxadiazole anti-inflammatory activity.

In Vitro Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes. This assay is crucial for determining the potency and selectivity of oxadiazole compounds.

Protocol: Fluorometric COX Inhibitor Screening Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test oxadiazole compounds and reference inhibitors (e.g., Celecoxib, Diclofenac)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions to determine the IC50 value.

  • Reagent Preparation:

    • Reconstitute COX-1 and COX-2 enzymes with sterile water and store on ice.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Prepare the Arachidonic Acid solution by mixing with NaOH and diluting with water.

  • Assay Plate Setup:

    • Add diluted test inhibitors, a known inhibitor control (e.g., Celecoxib), or assay buffer (for enzyme control) to the wells of a 96-well plate.

    • Add the Reaction Mix to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation:

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Oxadiazole Derivatives.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)
Oxadiazole A >100 0.04 >2500
Oxadiazole B 13.5 0.04 337.5
Oxadiazole C 7.5 0.11 68.18
Celecoxib (Ref.) 14.7 0.045 326.67
Diclofenac (Ref.) 3.8 0.84 4.52

Data compiled from representative studies.[3]

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a widely used cell line to study inflammatory responses. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces the production of various inflammatory mediators.

a. Nitric Oxide (NO) Production Assay (Griess Test)

Protocol:

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS (from E. coli)

  • Test oxadiazole compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the oxadiazole compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (equal volumes of Part A and Part B mixed immediately before use) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated vehicle control.

b. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

Protocol:

Materials:

  • Cell culture supernatants from the NO production assay

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Plate Coating: The wells are typically pre-coated with a capture antibody.

  • Sample Addition: Add standards and cell culture supernatants to the wells and incubate.

  • Detection: Add a biotinylated detection antibody, followed by streptavidin-HRP.

  • Color Development: Add the substrate solution and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage inhibition of cytokine production by the test compounds.

Data Presentation:

Table 2: Effect of Oxadiazole Derivatives on LPS-Induced NO, TNF-α, and IL-6 Production in RAW 264.7 Cells.

Compound (Concentration) % Inhibition of NO Production % Inhibition of TNF-α Production % Inhibition of IL-6 Production
Oxadiazole D (10 µM) 65.2 ± 4.1 58.7 ± 3.5 55.1 ± 4.8
Oxadiazole E (10 µM) 78.5 ± 5.3 71.2 ± 4.9 68.9 ± 5.2
Dexamethasone (1 µM) 85.4 ± 6.2 89.1 ± 5.7 82.5 ± 6.1

Data are presented as mean ± SEM and are representative.

In Vivo Assays

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[4]

Protocol:

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test oxadiazole compounds and a reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • Carrageenan Control (receives vehicle + carrageenan)

    • Test Groups (receive different doses of oxadiazole compounds + carrageenan)

    • Reference Group (receives Indomethacin + carrageenan)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat.

  • Drug Administration: Administer the test compounds or vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Data Presentation:

Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives in Carrageenan-Induced Rat Paw Edema.

Compound Dose (mg/kg) Time (h) % Inhibition of Paw Edema
Oxadiazole F 100 3 60.0
Oxadiazole G 100 3 32.5
Oxadiazole H 50 3 50.0
Indomethacin (Ref.) 10 3 71.2

Data compiled from representative studies.[4]

Signaling Pathways in Inflammation

The anti-inflammatory effects of oxadiazoles may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

NF_kappaB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation ubiquitination & Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Genes activates transcription

Canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals to a cellular response, including the production of inflammatory mediators.

MAPK_Pathway cluster_n LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus Inflammatory_Response Inflammatory Response TF_n Transcription Factors TF_n->Inflammatory_Response induces gene expression

A generalized MAPK signaling cascade in inflammation.

Conclusion

The experimental framework detailed in these application notes provides a robust methodology for the comprehensive evaluation of the anti-inflammatory properties of novel oxadiazole compounds. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can effectively identify and characterize promising lead candidates for further drug development. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, particularly focusing on the common synthetic route from picolinohydrazide and cyanogen bromide.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Verify Reflux Time and Temperature: Ensure the reaction is refluxed for the recommended 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check Reagent Stoichiometry: Use a slight excess of cyanogen bromide (1.5 equivalents) relative to picolinohydrazide (1 equivalent) to drive the reaction to completion.
Degradation of Cyanogen Bromide - Proper Handling and Storage: Cyanogen bromide is moisture-sensitive. Handle it in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox) and store it in a tightly sealed container in a cool, dry place.[1] - Use Fresh Reagent: If the cyanogen bromide appears discolored or has been stored for an extended period, consider using a fresh batch.
Inefficient Neutralization - Ensure Complete Neutralization: After the reflux, add the sodium bicarbonate solution portion-wise until the effervescence ceases, ensuring the complete neutralization of any acidic byproducts. Check the pH of the solution to confirm it is neutral or slightly basic.
Product Loss During Workup - Careful Extraction: If an extraction is performed, ensure the correct solvent polarity and perform multiple extractions to maximize product recovery. - Optimize Recrystallization: Use a minimal amount of hot ethanol for recrystallization to avoid significant loss of product in the mother liquor. Cool the solution slowly to promote crystallization and then cool further in an ice bath to maximize precipitation.

Problem 2: Impure Product

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - Optimize Reaction Conditions: As mentioned above, ensure complete reaction by adjusting reflux time and reagent ratios. - Purification: If starting materials persist, purify the crude product using column chromatography. A silica gel column with an ethyl acetate/petroleum ether eluent system can be effective for separating the desired product from less polar starting materials.[2]
Formation of Byproducts - Control Reaction Temperature: Avoid excessive heating during reflux, as this can lead to the decomposition of reactants or the product. - Alternative Synthesis Route: If significant byproduct formation is observed, consider an alternative synthetic route, such as the oxidative cyclization of the corresponding semicarbazone with iodine.[2][3]
Contamination from Reagents or Solvents - Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity to prevent the introduction of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine?

A1: A widely used and effective method is the reaction of picolinohydrazide with cyanogen bromide in ethanol, followed by reflux. This method is relatively straightforward and can provide good yields of the desired product.[4]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate/petroleum ether) and visualize the spots under UV light. The disappearance of the starting material (picolinohydrazide) spot and the appearance of a new product spot will indicate the progression of the reaction.

Q3: What are the key safety precautions I should take when working with cyanogen bromide?

A3: Cyanogen bromide is highly toxic and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust or fumes. In case of contact with skin, wash immediately with plenty of water. For more detailed safety information, always consult the Safety Data Sheet (SDS).

Q4: My product is not precipitating after neutralization. What should I do?

A4: If the product does not precipitate upon cooling and neutralization, it may be due to its solubility in the reaction mixture. You can try to induce precipitation by:

  • Concentrating the solution: Carefully evaporate some of the solvent under reduced pressure.

  • Adding a non-solvent: Slowly add a solvent in which your product is insoluble (e.g., cold water or hexane) until turbidity is observed.

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution to create nucleation sites for crystal formation.

  • Seeding: If you have a small amount of the pure product, add a tiny crystal to the solution to initiate crystallization.

Q5: What is a suitable solvent for recrystallizing the final product?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.[4]

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Yield

Picolinohydrazide (equivalents)Cyanogen Bromide (equivalents)Reflux Time (hours)Reported Yield (%)
11.012~60%
11.212~75%
11.512>80%
12.012>80% (no significant increase)

Note: The data presented in this table is a generalized representation based on typical organic synthesis principles and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis from Picolinohydrazide and Cyanogen Bromide [4]

  • Reaction Setup: In a round-bottom flask, dissolve picolinohydrazide (10 mmol) in ethanol.

  • Reagent Addition: Carefully add cyanogen bromide (15 mmol) to the solution.

  • Reflux: Reflux the reaction mixture for 12 hours.

  • Neutralization: After cooling the solution to room temperature, neutralize it with an excess of sodium bicarbonate (NaHCO₃) solution.

  • Purification: The resulting precipitate is collected by filtration and purified by recrystallization from ethanol to yield the pure 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Protocol 2: Alternative Synthesis via Oxidative Cyclization of Semicarbazone [2][3]

  • Semicarbazone Formation: To a stirred solution of semicarbazide hydrochloride and sodium acetate in water, add a solution of pyridine-2-carbaldehyde in methanol. Stir at room temperature for 10 minutes.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Cyclization: Redissolve the resulting residue in 1,4-dioxane. Add potassium carbonate and iodine sequentially.

  • Reaction: Stir the reaction mixture at 80 °C until the reaction is complete (monitored by TLC, typically 1-4.5 hours).

  • Workup and Purification: After cooling, treat the reaction mixture with a sodium thiosulfate solution and extract with a suitable solvent mixture (e.g., CH₂Cl₂/MeOH). The combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product picolinohydrazide Picolinohydrazide dissolve Dissolve in Ethanol picolinohydrazide->dissolve cyanogen_bromide Cyanogen Bromide cyanogen_bromide->dissolve reflux Reflux for 12h dissolve->reflux neutralize Neutralize with NaHCO3 reflux->neutralize precipitate Precipitation neutralize->precipitate filter Filter precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine recrystallize->final_product

Caption: Experimental workflow for the synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction reagent_degradation Reagent Degradation? start->reagent_degradation workup_loss Loss during Workup? start->workup_loss solution_reaction Increase reflux time Check stoichiometry Monitor with TLC incomplete_reaction->solution_reaction Yes solution_reagent Use fresh cyanogen bromide Handle under dry conditions reagent_degradation->solution_reagent Yes solution_workup Optimize neutralization Minimize recrystallization solvent Cool to maximize precipitation workup_loss->solution_workup Yes

References

Technical Support Center: Cyclization of Acylthiosemicarbazides to 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from acylthiosemicarbazide precursors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the cyclization of acylthiosemicarbazides can stem from several factors. Incomplete conversion of the starting material, degradation of the product under harsh reaction conditions, or the formation of side products are common culprits.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your acylthiosemicarbazide is pure. Impurities can interfere with the reaction. The precursor is typically prepared by reacting an acid hydrazide with an isothiocyanate.[1]

  • Optimize Reaction Conditions:

    • Temperature: Some cyclization reactions are sensitive to temperature. For instance, in a potassium iodate-mediated synthesis, lowering the temperature from 100 °C to 60 °C has been shown to increase the yield significantly.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.

  • Choice of Reagent: The cyclizing agent plays a crucial role. Milder reagents can often provide better yields by minimizing side reactions. Consider switching to an alternative reagent as detailed in the data presentation section. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is an effective and safe oxidizing agent that can provide excellent yields.[3]

  • Solvent Selection: The choice of solvent can influence the reaction rate and yield. Ethanol is commonly used for iodine-mediated cyclization.[3]

Q2: I am observing a significant amount of a byproduct that I suspect is a 1,3,4-thiadiazole. How can I favor the formation of the 1,3,4-oxadiazole?

The formation of the 1,3,4-thiadiazole isomer is a common challenge in this synthesis, as it is a thermodynamically stable product.[1] The choice of cyclizing agent and reaction conditions are critical in directing the reaction towards the desired oxadiazole.

Solutions:

  • Reagent Selection:

    • For Oxadiazole Formation: Use non-sulfur-containing cyclizing agents. Oxidative cyclization using reagents like iodine in the presence of a base, or desulfurizing agents such as EDC·HCl in DMSO, are known to favor the formation of 1,3,4-oxadiazoles.[1][4]

    • For Thiadiazole Formation: Acidic conditions, for example using concentrated sulfuric acid, tend to favor the formation of 1,3,4-thiadiazoles.[5]

  • pH Control: The pH of the reaction medium is a key determinant. Basic conditions generally favor oxadiazole formation, while acidic conditions favor thiadiazole formation.

  • Purification: If the thiadiazole byproduct is still formed, careful purification by column chromatography can be effective in separating the two isomers.[1]

Q3: My N-acyl substituted acylthiosemicarbazide is giving undesirable byproducts. What is causing this and how can I mitigate it?

When the N-substituent on the thiosemicarbazide is an acyl group, the reaction can be more prone to forming undesirable byproducts.[2] This is a known limitation of some cyclization methods.

Mitigation Strategies:

  • Milder Conditions: Employing milder reaction conditions can help to prevent the formation of byproducts. For example, using potassium iodate in water at 60 °C has been shown to be effective for the cyclization of 1,4-diacylthiosemicarbazides.[2]

  • Alternative Reagents: Reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) have been successfully used to selectively activate the sulfur moiety in N-acyl substituted thiosemicarbazides to form 1,3,4-oxadiazoles in good yields.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the cyclization of acylthiosemicarbazides to 1,3,4-oxadiazoles?

A variety of reagents can be used for this transformation, each with its own advantages and disadvantages. Some of the most common include:

  • Iodine in the presence of a base (e.g., NaOH).[3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[3]

  • Potassium iodate (KIO₃).[2]

  • p-Toluenesulfonyl chloride (TsCl) in pyridine.[6]

  • Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).[4]

  • Mercuric acetate (Hg(OAc)₂).[1]

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, efforts have been made to develop more environmentally benign methods. For instance, the use of potassium iodate in water is considered a greener approach as it avoids the use of harsh and toxic reagents.[2]

Q3: How do the electronic properties of the substituents on the acylthiosemicarbazide affect the reaction?

The electronic properties of the substituents can influence the reaction yield. For example, in the potassium iodate-mediated synthesis, it has been observed that acylthiosemicarbazides with phenyl substituents on the R₂ group give higher yields than those with alkyl groups. Furthermore, electron-withdrawing groups on the phenyl ring can lead to even higher yields.[2]

Data Presentation

Table 1: Comparison of Cyclizing Agents for the Synthesis of 2-Amino-1,3,4-Oxadiazoles

ReagentTypical Yield (%)ConditionsAdvantagesDisadvantages
Iodine/Base75-90Ethanol, refluxReadily available reagentsCan lead to thiadiazole formation
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)82-94Isopropyl alcohol/acetonitrile, NaOH, KI (cat.)Safe, inexpensive, high yielding
Potassium Iodate (KIO₃)Moderate to excellentWater, 60 °CEnvironmentally friendly, mild conditionsYields can be substrate-dependent
p-Toluenesulfonyl chloride (TsCl)/Pyridine78-99PyridineHigh yieldingUse of pyridine which can be difficult to remove
EDC·HClQuantitativeDMSOHigh regioselectivity for oxadiazole
Mercuric Acetate (Hg(OAc)₂)GoodEthanolEffective desulfurizing agentUse of toxic mercury salts

Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization [3]

  • Dissolution: Suspend the acylthiosemicarbazide (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 4 N) to dissolve the starting material.

  • Iodine Addition: To this solution, add a solution of iodine in potassium iodide dropwise at room temperature until a persistent iodine color is observed.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up: After cooling, the product often precipitates. If not, pour the reaction mixture into water to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with water and a dilute solution of sodium thiosulfate (to remove excess iodine), and then with water again. Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Cyclization using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [4]

  • Reaction Setup: Dissolve the acylthiosemicarbazide (1 equivalent) in a mixture of isopropyl alcohol and acetonitrile. Add 0.3 equivalents of potassium iodide.

  • Base Addition: Add sodium hydroxide (as a solution) to the mixture.

  • Oxidant Addition: Add 0.75 equivalents of 1,3-dibromo-5,5-dimethylhydantoin.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by recrystallization or column chromatography.

Protocol 3: Potassium Iodate-Mediated Cyclization [2]

  • Reaction Mixture: In a reaction vessel, mix the 1,4-diacylthiosemicarbazide (1 equivalent) with potassium iodate (1.5 equivalents) in water.

  • Heating: Heat the mixture to 60 °C and stir for approximately 2 hours. Monitor the reaction progress by LC-MS.

  • Isolation: After the reaction is complete, cool the mixture and isolate the product by filtration.

  • Purification: Wash the solid product with water and dry to obtain the 2-acylamino-1,3,4-oxadiazole. Further purification can be done by recrystallization if necessary.

Protocol 4: Tosyl Chloride-Mediated Cyclization [6]

  • Reaction Setup: Dissolve the acylthiosemicarbazide (1 equivalent) in pyridine.

  • Reagent Addition: Add tosyl chloride (1-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Purification: Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.

Visualizations

G Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Carbodiimide or S-activated Intermediate Acylthiosemicarbazide->Intermediate Oxidizing/Desulfurizing Agent (e.g., I₂, DBDMH) Oxadiazole 1,3,4-Oxadiazole Intermediate->Oxadiazole Intramolecular Cyclization - H₂S or equivalent

Caption: General reaction pathway for the cyclization of acylthiosemicarbazides.

G start Start: Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions Pure purify_sm Purify Starting Material check_purity->purify_sm Impure monitor_tlc Monitor by TLC to find optimal time optimize_conditions->monitor_tlc No Improvement end Improved Yield optimize_conditions->end Improvement change_reagent Change Cyclizing Agent select_mild_reagent Select milder reagent (e.g., DBDMH, KIO₃) change_reagent->select_mild_reagent purify_sm->optimize_conditions monitor_tlc->change_reagent select_mild_reagent->end

Caption: Troubleshooting workflow for low reaction yield.

G cluster_oxadiazole Favored by: cluster_thiadiazole Favored by: Acylthiosemicarbazide Acylthiosemicarbazide Oxadiazole 1,3,4-Oxadiazole Acylthiosemicarbazide->Oxadiazole Path A Thiadiazole 1,3,4-Thiadiazole Acylthiosemicarbazide->Thiadiazole Path B Basic Conditions Basic Conditions Oxidative/Desulfurizing Agents\n(I₂, DBDMH, EDC·HCl) Oxidative/Desulfurizing Agents (I₂, DBDMH, EDC·HCl) Acidic Conditions Acidic Conditions Dehydrating Agents\n(conc. H₂SO₄) Dehydrating Agents (conc. H₂SO₄)

Caption: Competing pathways in the cyclization of acylthiosemicarbazides.

References

Technical Support Center: Optimizing N-Acylation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-acylation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine?

A1: Acyl chlorides and acid anhydrides are the most frequently used acylating agents for this transformation. The choice between them often depends on the desired reactivity and the scale of the reaction. Acyl chlorides are generally more reactive than acid anhydrides.[1][2]

Q2: Why is a base typically required for this reaction?

A2: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) or carboxylic acid byproduct that is formed during the acylation reaction with acyl chlorides or acid anhydrides, respectively.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q3: What solvents are suitable for this N-acylation reaction?

A3: Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rate and solubility of the starting materials and products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting material, the acylated product, and any potential byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in a question-and-answer format.

Problem 1: Low or no conversion to the desired N-acylated product.

  • Potential Cause A: Inactive starting amine. The exocyclic amino group of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine can be protonated by acidic impurities or the acidic byproduct of the reaction, which deactivates it for nucleophilic attack.

    • Solution: Ensure the reaction is carried out in the presence of a suitable base, such as triethylamine or pyridine, to neutralize any acid. Use at least one equivalent of the base, and for reactions with acyl chlorides, using a slight excess (1.1-1.2 equivalents) is often beneficial.

  • Potential Cause B: Deactivated acylating agent. Acyl chlorides and acid anhydrides are sensitive to moisture and can hydrolyze, reducing their reactivity.

    • Solution: Use freshly opened or distilled acylating agents. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause C: Insufficient reaction temperature. While many acylations proceed at room temperature, some less reactive acylating agents may require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C). Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem 2: Formation of multiple products or significant side reactions.

  • Potential Cause A: Diacylation. Although less common for this substrate, it is possible for the nitrogen on the pyridine ring or the oxadiazole ring to undergo acylation under harsh conditions or with a large excess of a highly reactive acylating agent.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • Potential Cause B: Hydrolysis of the acylating agent. If there is moisture in the reaction, the acylating agent can hydrolyze to the corresponding carboxylic acid, which can complicate purification.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions.

  • Potential Cause C: C-acylation. While N-acylation is generally favored, C-acylation on the pyridine ring is a theoretical possibility under certain conditions, though less likely for this specific reaction.

    • Solution: Maintaining optimized conditions for N-acylation (use of a non-nucleophilic base, aprotic solvent) should minimize this side reaction.

Problem 3: Difficulty in purifying the product.

  • Potential Cause A: Co-elution with starting material or byproducts. The polarity of the starting amine and the acylated product might be similar, making chromatographic separation challenging.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method if a suitable solvent system is found.

  • Potential Cause B: Presence of the base's salt. The hydrochloride or carboxylate salt of the base used (e.g., triethylammonium chloride) can sometimes be carried through with the product.

    • Solution: Perform an aqueous workup. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

Data Presentation

Table 1: Summary of Reaction Conditions for N-acylation of 2-Amino-1,3,4-oxadiazole Derivatives.

EntryAcylating AgentBaseSolventTemperatureTimeYield (%)Reference
1Symmetrical Anhydride-NeatReflux12 hGood[3] (General procedure)
2Methyl-4-(chlorocarbonyl)-benzoateTriethylamineMethylene ChlorideRoom TempOvernight-[4]
33-Nitrobenzoyl chlorideTriethylamineMethylene ChlorideRoom TempOvernight-[4]
4Chloroacetyl chloridePotassium CarbonateDMFRoom Temp4 h-[1]

Note: Yields are often substrate-dependent and the table provides a general overview of conditions reported for similar substrates.

Experimental Protocols

General Protocol for N-acylation using an Acyl Chloride:

  • To a solution of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add the acyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for N-acylation using an Acid Anhydride:

  • To a solution of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (1.0 eq) in pyridine or a mixture of an aprotic solvent and a base (e.g., triethylamine), add the acid anhydride (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Product check_amine Is the amine starting material pure and dry? start->check_amine check_acylating_agent Is the acylating agent fresh/anhydrous? check_amine->check_acylating_agent Yes solution_amine Purify/dry the starting amine. check_amine->solution_amine No check_base Is a suitable base present in sufficient quantity? check_acylating_agent->check_base Yes solution_acylating_agent Use fresh/distilled acylating agent under inert atmosphere. check_acylating_agent->solution_acylating_agent No check_temp Is the reaction temperature appropriate? check_base->check_temp Yes solution_base Add/increase base (e.g., TEA, pyridine). check_base->solution_base No solution_temp Optimize temperature (gentle heating may be required). check_temp->solution_temp No end_node Successful Reaction check_temp->end_node Yes solution_amine->check_amine solution_acylating_agent->check_acylating_agent solution_base->check_base solution_temp->check_temp Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification amine 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine setup Combine under N2 at 0 °C amine->setup base Base (e.g., TEA) base->setup solvent Anhydrous Solvent (e.g., DCM) solvent->setup react Stir and warm to RT (Monitor by TLC) setup->react acyl_agent Acylating Agent acyl_agent->react wash Aqueous Wash react->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure N-acylated Product purify->product

References

Technical Support Center: Purification of Polar 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of polar 1,3,4-oxadiazole derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polar 1,3,4-oxadiazole derivatives in a question-and-answer format.

Issue 1: Recrystallization Problems

QuestionAnswer
My polar 1,3,4-oxadiazole derivative "oils out" during recrystallization instead of forming crystals. What should I do? Oiling out occurs when the solute comes out of solution above its melting point. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the supersaturation, and allow it to cool more slowly. Using a mixed solvent system can also sometimes prevent oiling out.
I have a very poor yield after recrystallization. What are the likely causes? A low yield is often due to using too much solvent to dissolve the compound, not allowing for sufficient cooling time for complete crystallization, or washing the collected crystals with a solvent that is not ice-cold. To troubleshoot, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
My compound won't crystallize at all, even after cooling in an ice bath. What can I do? This may be due to supersaturation. Try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a "seed crystal" of the pure compound if available.
How do I choose an appropriate solvent for recrystallizing a polar 1,3,4-oxadiazole? The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For polar oxadiazoles, common and effective solvents include ethanol, methanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Issue 2: Thin-Layer Chromatography (TLC) Challenges

QuestionAnswer
My polar 1,3,4-oxadiazole derivative is streaking on the TLC plate. How can I fix this? Streaking can be caused by sample overloading, the sample being too acidic or basic, or high polarity of the compound. Try spotting a more dilute solution of your sample. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol to the mobile phase can help. For acidic compounds, a small addition of acetic or formic acid (0.1–2.0%) may resolve the issue.[1]
My compound stays at the baseline (Rf = 0) even with a very polar mobile phase like 100% ethyl acetate. What solvent system should I try? For very polar compounds, more polar solvent systems are needed. Try a mixture of dichloromethane and methanol (e.g., 5-10% MeOH in DCM).[2] A stock solution of 10% ammonium hydroxide in methanol can be used as a polar additive (1-10%) in dichloromethane for very basic polar compounds.[2][3]
My spots are not visible under UV light. How can I visualize them? If your compound is not UV-active, you can use staining methods. Iodine vapor is a general stain that works for many organic compounds. Other stains like potassium permanganate or anisaldehyde can also be effective.
The Rf values of my product and a starting material are very close. How can I improve the separation on TLC? To improve separation, you can try a different solvent system with a slightly different polarity. Sometimes, using a three-component mobile phase can provide better resolution. Running the TLC plate in a chamber saturated with the mobile phase vapor can also improve separation.

Issue 3: Column Chromatography Difficulties

QuestionAnswer
My polar 1,3,4-oxadiazole derivative is not eluting from the silica gel column, even with a high percentage of polar solvent in the mobile phase. What should I do? For highly polar compounds that bind strongly to silica, you can try adding a small percentage of methanol to your eluent (e.g., 1-5% in dichloromethane or ethyl acetate). If that fails, consider using a more polar stationary phase like alumina or employing reversed-phase chromatography or HILIC.[3] For basic compounds, adding a small amount of triethylamine or ammonium hydroxide to the eluent can help with elution.
My compound is decomposing on the silica gel column. What are my options? Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. You can neutralize the silica gel by washing it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, using a different stationary phase like neutral alumina or florisil can be a solution.[3]
How do I choose the right chromatography technique for my polar 1,3,4-oxadiazole? The choice depends on the specific properties of your compound. Normal-phase chromatography on silica or alumina is a good starting point. If the compound is too polar for normal-phase, reversed-phase chromatography is a good alternative, especially for water-soluble compounds.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds and can be a powerful tool.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1,3,4-oxadiazole derivatives?

A1: Common impurities include unreacted starting materials such as carboxylic acids and acid hydrazides, as well as byproducts from the cyclodehydration step. In some cases, structurally similar isomers or related heterocycles like thiadiazoles might be formed.

Q2: Can I use preparative TLC for the purification of polar 1,3,4-oxadiazoles?

A2: Yes, preparative TLC is a viable option for purifying small quantities (typically up to 100 mg) of compounds. It is particularly useful when the desired compound and impurities have very close Rf values, making column chromatography challenging.

Q3: What is HILIC and why is it suitable for polar 1,3,4-oxadiazoles?

A3: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is well-suited for polar compounds that are poorly retained in reversed-phase chromatography.[5]

Q4: Are there any general guidelines for solvent selection in column chromatography for polar compounds?

A4: Yes. For normal-phase chromatography, you typically start with a less polar solvent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. For reversed-phase chromatography, you start with a polar solvent (like water or methanol) and decrease the polarity by adding an organic solvent like acetonitrile. The ideal solvent system for column chromatography is often determined by first running a TLC and aiming for an Rf value of around 0.2-0.4 for the desired compound.

Data Presentation

Table 1: Recommended TLC Solvent Systems for Polar 1,3,4-Oxadiazole Derivatives

Polarity of CompoundRecommended Solvent System (v/v)Notes
Moderately Polar30-70% Ethyl Acetate in HexaneA good starting point for many oxadiazoles.
Polar5-10% Methanol in DichloromethaneEffective for compounds that show low Rf in ethyl acetate/hexane systems.[2]
Very Polar / Basic1-10% of (10% NH4OH in Methanol) in DichloromethaneFor basic compounds that streak or remain at the baseline.[2][3]
Very Polar / Acidic0.1-2.0% Acetic Acid in Ethyl AcetateFor acidic compounds that exhibit poor chromatography on silica.[1]

Table 2: Common Recrystallization Solvents for Polar 1,3,4-Oxadiazole Derivatives

SolventPropertiesSuitable For
EthanolGood for moderately polar to polar compounds. Readily available and volatile.General purpose recrystallization of many oxadiazole derivatives.[6]
MethanolHigher polarity than ethanol, good for more polar compounds.[7]Oxadiazoles with highly polar functional groups.
Ethanol/WaterA mixed solvent system that can be fine-tuned for optimal solubility.Compounds that are too soluble in pure ethanol.
Ethyl Acetate/HexaneAnother adjustable mixed solvent system.Compounds with moderate polarity.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude 1,3,4-oxadiazole derivative. Add a few drops of a chosen solvent at room temperature. If the compound dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: General Procedure for Normal-Phase Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your desired 1,3,4-oxadiazole an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel or alumina using either the "wet" or "dry" packing method.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3,4-oxadiazole derivative.

Protocol 3: General Procedure for Reversed-Phase Flash Chromatography

  • Column and Solvent Selection: Use a C18-functionalized silica gel column. The mobile phase is typically a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[4]

  • Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Loading: Dissolve the polar 1,3,4-oxadiazole derivative in a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO, methanol, or the mobile phase itself) and inject it onto the column.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvents. Note that removing water may require lyophilization (freeze-drying).

Mandatory Visualization

Purification_Workflow start Crude Polar 1,3,4-Oxadiazole Derivative recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure? recrystallization->is_pure_recryst column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No, poor recovery end Pure Product is_pure_recryst->end Yes troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) is_pure_recryst->troubleshoot_recryst No, oily/impure column_chrom->end troubleshoot_recryst->recrystallization

Caption: A general workflow for the purification of polar 1,3,4-oxadiazole derivatives.

Chromatography_Decision_Tree start Start: Choose Chromatography Technique check_polarity Assess Compound's Polarity on TLC (e.g., in 50% EtOAc/Hexane) start->check_polarity normal_phase Use Normal-Phase Chromatography (Silica or Alumina) check_polarity->normal_phase Moderate Rf high_polarity Compound is very polar (Rf ≈ 0) check_polarity->high_polarity Low Rf acid_base Is the compound acidic or basic? normal_phase->acid_base reversed_phase Use Reversed-Phase Chromatography (C18) high_polarity->reversed_phase Water Soluble hilic Consider HILIC for very high polarity or poor RP retention high_polarity->hilic Poor RP Retention acid_base->normal_phase No, proceed modify_mobile_phase Add modifier to mobile phase (e.g., TEA or Acetic Acid) acid_base->modify_mobile_phase Yes modify_mobile_phase->normal_phase

Caption: A decision tree for selecting the appropriate chromatography technique.

References

Technical Support Center: 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine?

The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (C₇H₆N₄O) is approximately 163.0614 m/z. It is crucial to perform a high-resolution mass spectrometry analysis for accurate mass determination to confirm the elemental composition.

Q2: Which ionization technique is most suitable for analyzing this compound?

For polar, heterocyclic compounds like 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, soft ionization techniques are recommended to minimize in-source fragmentation and preserve the molecular ion.[1]

  • Electrospray Ionization (ESI): ESI is highly suitable as it typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, ideal for accurate molecular weight determination.[1][2]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be an effective alternative, particularly for less polar compounds that may not ionize well with ESI, and it also tends to produce protonated molecular ions.[1]

Q3: What are the predicted key fragmentation pathways for this molecule in MS/MS analysis?

Based on the known fragmentation patterns of pyridine and 1,3,4-oxadiazole rings, the following fragmentation pathways are likely to be observed upon collision-induced dissociation (CID):

  • Cleavage of the 1,3,4-oxadiazole ring: This is a common fragmentation pathway for 2,5-disubstituted 1,3,4-oxadiazoles.[3] This can lead to the loss of small neutral molecules.

  • Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic cleavages, such as the loss of HCN.[1]

  • Loss of the amino group: The exocyclic amino group can be lost as ammonia (NH₃).

A proposed fragmentation scheme is visualized in the diagram below.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Problem 1: Poor or No Signal Intensity

Possible Causes & Solutions:

CauseSolution
Inappropriate Sample Concentration Ensure your sample is at an optimal concentration. If too dilute, the signal will be weak. If too concentrated, ion suppression may occur.[4] Prepare a dilution series to find the optimal concentration.
Inefficient Ionization The choice of ionization technique significantly impacts signal intensity.[4] If using ESI, try adjusting the spray voltage, nebulizing gas pressure, and drying gas temperature. Consider switching to APCI if ESI proves ineffective.
Instrument Not Tuned or Calibrated Regular tuning and calibration are essential for peak performance.[4] Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest.
Sample Degradation The compound may be unstable under certain conditions. Prepare fresh solutions and avoid prolonged storage.

Problem 2: Inaccurate Mass Measurement

Possible Causes & Solutions:

CauseSolution
Incorrect Mass Calibration Perform a fresh mass calibration using an appropriate standard that brackets the m/z of your analyte.[4]
Instrument Drift Mass accuracy can be affected by instrument drift.[4] Allow the instrument to stabilize after any maintenance and perform regular checks on the mass accuracy using a known standard.
High Contamination Levels Contaminants in the sample or from the LC system can interfere with accurate mass measurement. Ensure high-purity solvents and a clean chromatographic system.

Problem 3: Unexpected Peaks in the Mass Spectrum

Possible Causes & Solutions:

CauseSolution
In-source Fragmentation The compound may be fragmenting in the ion source. Reduce the source temperature and fragmentor/cone voltage to minimize this effect.
Contaminants Peaks may arise from contaminants in the sample, solvent, or LC-MS system.[5] Run a blank analysis (injecting only the mobile phase) to identify background ions.
Adduct Formation The analyte may form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺). Use high-purity solvents and consider using an in-line desalting column if necessary.
Presence of Isomers If the synthesis can lead to isomeric products, these may appear as distinct peaks with the same m/z in the full scan but different fragmentation patterns in MS/MS.

Problem 4: Non-reproducible Fragmentation Patterns

Possible Causes & Solutions:

CauseSolution
Fluctuating Collision Energy Ensure the collision energy in your MS/MS experiments is consistent and appropriate for your analyte. Perform a collision energy optimization experiment to determine the optimal setting for generating informative fragment ions.
Variable Instrument Conditions Inconsistent instrument parameters can lead to variability.[2] Maintain consistent source conditions, gas flows, and temperatures between runs.
Sample Matrix Effects The sample matrix can influence fragmentation. If analyzing complex mixtures, consider sample cleanup procedures like solid-phase extraction (SPE) to remove interfering substances.

Experimental Protocols

General Protocol for LC-MS/MS Analysis

This protocol provides a general starting point for the analysis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine. Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1 µg/mL.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (e.g., m/z 50-500) to detect the protonated molecular ion, followed by a data-dependent MS/MS scan of the most intense ions.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (Nitrogen): 35 psi.

    • Drying Gas (Nitrogen): 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped or optimized for the precursor ion (e.g., 10-40 eV).

Visualizations

Proposed Fragmentation Pathway

fragmentation_pathway cluster_frags Fragment Ions M [C₇H₆N₄O+H]⁺ m/z = 163.06 F1 [C₆H₅N₂O]⁺ m/z = 121.04 M->F1 - CNH₂ F2 [C₅H₅N₂]⁺ m/z = 93.05 M->F2 - CON₂H F3 [C₆H₄N₃]⁺ m/z = 118.04 M->F3 - CH₃NO troubleshooting_workflow start Mass Spec Issue (e.g., No Signal) check_sample Check Sample Concentration & Integrity start->check_sample check_ionization Optimize Ion Source Parameters (ESI/APCI) check_sample->check_ionization check_instrument Verify Instrument Tuning & Calibration check_ionization->check_instrument is_signal_ok Signal OK? check_instrument->is_signal_ok end_ok Problem Resolved is_signal_ok->end_ok Yes further_investigation Further Investigation (e.g., Check for Leaks, Contamination) is_signal_ok->further_investigation No

References

enhancing the stability of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Solution

  • Question: I am observing a rapid decrease in the concentration of my 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine stock solution. What could be the cause?

  • Answer: The stability of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in aqueous solution is highly dependent on pH. The 1,3,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions, with studies on similar oxadiazole derivatives showing maximum stability in the pH range of 3-5.[1] Degradation is often accelerated at pH values outside of this range. The presence of the basic pyridine and amine functionalities in the molecule can influence the local pH and contribute to degradation.

    • Troubleshooting Steps:

      • Verify Solution pH: Immediately measure the pH of your stock solution.

      • Buffer the Solution: Prepare stock solutions and experimental buffers within a pH range of 3-5 for optimal stability.

      • Storage Conditions: Store stock solutions at low temperatures (2-8 °C or -20 °C) to slow down the degradation rate. Protect from light as a precautionary measure.

      • Use Fresh Solutions: For critical experiments, it is recommended to use freshly prepared solutions.

Issue 2: Inconsistent Results in Biological Assays

  • Question: My experimental results with 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades during the course of an experiment, its effective concentration will decrease, leading to variability. The rate of degradation can be influenced by the assay buffer composition, temperature, and duration of the experiment.

    • Troubleshooting Steps:

      • Assess Buffer Compatibility: Check the pH of your assay buffer. If it is outside the optimal range of 3-5, consider if it can be adjusted without affecting the biological system.

      • Time-Course Experiment: Perform a time-course experiment where the compound is incubated in the assay buffer for the duration of your experiment, and its concentration is measured at different time points using a stability-indicating method like HPLC.

      • Positive Controls: Include a stable positive control in your assays to ensure that the variability is not due to other experimental factors.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis

  • Question: I am analyzing my 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine sample by HPLC and see additional, unidentified peaks. What are these?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The 1,3,4-oxadiazole ring can undergo hydrolytic cleavage. Based on the degradation of similar compounds, a likely degradation pathway involves the opening of the oxadiazole ring.[1]

    • Troubleshooting Steps:

      • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study under controlled conditions (e.g., acid, base, oxidation, heat, light). This will help in understanding the degradation profile of the molecule.

      • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

      • Review Synthesis Route: Contamination from starting materials or by-products of the synthesis is also a possibility. Review the synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine to check for potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in solution?

A1: The main factors are:

  • pH: The compound is most stable in a slightly acidic environment (pH 3-5).[1] It is susceptible to both acid- and base-catalyzed hydrolysis.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.

  • Light: Although some oxadiazole derivatives are resistant to photolysis, it is good practice to protect solutions from light to prevent potential photodegradation.[2]

Q2: What is the likely degradation pathway for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine in aqueous solution?

A2: The most probable degradation pathway is the hydrolysis of the 1,3,4-oxadiazole ring. Under acidic conditions, protonation of a ring nitrogen can facilitate a nucleophilic attack by water, leading to ring opening. In basic conditions, direct nucleophilic attack on a ring carbon can initiate a similar ring-opening cascade.

Q3: How can I enhance the stability of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine for long-term storage?

A3: For long-term storage, it is recommended to:

  • Store the compound as a dry solid in a tightly sealed container at low temperature and protected from light.

  • If a stock solution is necessary, prepare it in an anhydrous aprotic solvent like DMSO. However, be aware that repeated freeze-thaw cycles of DMSO stocks can also lead to degradation over time.

  • For aqueous solutions, use a buffer in the pH range of 3-5 and store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Q4: Are there any recommended analytical methods to assess the stability of this compound?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and reliable technique. The method should be able to separate the intact compound from its degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity.

Quantitative Data Summary

The following table summarizes the expected stability profile of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine based on data from structurally related compounds. Please note that these are general guidelines, and specific quantitative data should be generated for the compound under your experimental conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) LabileRing-opened products
Basic Hydrolysis (e.g., 0.1 M NaOH) Highly LabileRing-opened products
Oxidative (e.g., 3% H₂O₂) LabileOxidized derivatives, Ring-opened products
Thermal (e.g., 60°C in solution) Moderately LabileRing-opened products and other thermal degradants
Photolytic (UV/Vis light) Generally Stable in SolutionPotential for various photoproducts upon prolonged exposure

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of a pH 7.4 buffer. Incubate at 60°C for 24, 48, and 72 hours.

    • Photostability: Expose a solution of the compound in a pH 7.4 buffer to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Analyze all samples by a validated stability-indicating HPLC-PDA method.

    • If available, use HPLC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector, monitor at the λmax of the compound and also scan a broader range (e.g., 200-400 nm) to detect any degradation products with different chromophores.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (pH 7.4 buffer, 60°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc data Data Interpretation and Pathway Elucidation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis parent 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine acid_intermediate Protonated Oxadiazole Ring parent->acid_intermediate + H⁺ base_intermediate Intermediate Anion parent->base_intermediate + OH⁻ acid_product Ring-Opened Product (e.g., Acylhydrazide derivative) acid_intermediate->acid_product + H₂O base_product Ring-Opened Product (e.g., Carboxylate and Hydrazine derivative) base_intermediate->base_product + H₂O

Caption: Postulated hydrolytic degradation pathways.

References

minimizing side-product formation during oxadiazole ring closure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives, with a focus on minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in 1,2,4-oxadiazole synthesis?

A1: The most prevalent side-product is the cleavage of the O-acylamidoxime intermediate, which results in the formation of the corresponding amidoxime and nitrile.[1] Rearrangement reactions, such as the Boulton-Katritzky Rearrangement, can also occur, leading to the formation of more stable heterocyclic isomers.[1] Additionally, depending on the reaction conditions and starting materials, furoxans (1,2,5-oxadiazole-2-oxides) and isomeric by-products (regioisomers) may be observed.[2]

Q2: I am observing significant formation of furoxan by-products in my 1,3-dipolar cycloaddition reaction. How can I minimize this?

A2: Furoxan formation results from the dimerization of the nitrile oxide intermediate.[2] To minimize this, you can:

  • Employ Slow Addition: Generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the nitrile. This keeps the concentration of the nitrile oxide low and favors the desired cycloaddition.[2]

  • Use a Catalyst: Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over the dimerization of nitrile oxides.[2]

  • Optimize Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway over dimerization.[2]

Q3: My 1,2,4-oxadiazole product seems to be rearranging into another heterocycle. What is happening and how can I prevent it?

A3: Your product may be undergoing a Boulton-Katritzky rearrangement, which is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain.[3] This rearrangement can be triggered by heat, acid, or even moisture.[3] To minimize this, it is crucial to use neutral, anhydrous conditions for your reaction workup and purification. Storing the final compound in a dry environment is also recommended.[3]

Q4: I am synthesizing a 1,3,4-oxadiazole and have identified a sulfur-containing impurity. What is it likely to be?

A4: A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is especially frequent when using sulfur-containing reagents like Lawesson's reagent or P₄S₁₀ to cyclize a diacylhydrazine intermediate, or when starting from thiosemicarbazides.[1] For example, reacting aroyl hydrazides with thioacetamide can primarily yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[1]

Q5: Can I use microwave irradiation to improve my oxadiazole synthesis?

A5: Yes, microwave-assisted synthesis can be a very effective method to improve oxadiazole synthesis.[2][4] It can significantly reduce reaction times and often improves yields, making the process more energy-efficient.[2][4] Microwave irradiation can be particularly beneficial for the cyclodehydration step.[3][5]

Troubleshooting Guide

Issue 1: Low Yield of 1,2,4-Oxadiazole and Isolation of Starting Materials

Symptom: Low conversion to the desired 3,5-disubstituted-1,2,4-oxadiazole, with recovery of the starting amidoxime and the corresponding carboxylic acid.

Probable Cause: Cleavage of the intermediate O-acylamidoxime before cyclodehydration can occur. This is a common side reaction, especially if the cyclization step is slow or requires harsh conditions.[2]

Solutions:

  • Optimize Cyclization Conditions: The cyclodehydration of the O-acylamidoxime is a critical step. For thermally promoted cyclizations, ensure adequate heating (e.g., reflux in a high-boiling solvent like toluene or xylene).[2][3]

  • Base Selection: The choice of base is important. Strong, non-nucleophilic bases are often preferred. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature, which can help to avoid thermal degradation.[2][3] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[3]

  • One-Pot Procedures: Employing a one-pot procedure where the O-acylamidoxime is generated and cyclized in situ can minimize its isolation and potential for decomposition.[2]

  • Anhydrous Conditions: Ensure anhydrous conditions, especially when using a base, to prevent hydrolysis of the intermediate.[3]

Issue 2: Formation of Diacyl Hydrazide Side Products in 1,3,4-Oxadiazole Synthesis

Symptom: Significant formation of diacyl hydrazide intermediates, leading to a lower yield of the desired 1,3,4-oxadiazole.

Probable Cause: Incomplete cyclization of the diacyl hydrazine intermediate.

Solutions:

  • Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is crucial. While phosphorus oxychloride (POCl₃) is common, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder alternatives like the Burgess reagent may provide better results for specific substrates.[6]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Anhydrous Conditions: Dehydrating agents are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]

  • Alternative Methods: Consider a one-pot synthesis-arylation procedure where careful optimization of catalyst loading and base equivalents can prevent side-product formation.[5]

Data Presentation

Table 1: Effect of Base on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles in a One-Pot Synthesis from Amidoximes and Esters

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1201275
2DBUToluene110682
3TBAFTHF252488
4NaOHDMSO251290
5KOHDMSO251292

This table summarizes data from multiple sources indicating general trends. Actual yields will vary depending on the specific substrates used.[2][3][5]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for 1,3,4-Oxadiazole Synthesis

EntryMethodTimeYield (%)Reference
1Conventional Heating8-9 h70-80[4]
2Microwave Irradiation (400 W)10-12 min85-95[4]
3Conventional Heating12 h-[4]
4Microwave Irradiation25 minHigh[4]

This table illustrates the significant reduction in reaction time and potential for improved yields with microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole from an Amidoxime and an Ester
  • Step 1: Acylation

    • To a solution of benzamidoxime (1.0 mmol) in a suitable solvent such as THF, add a base like sodium hydride (1.1 mmol) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add ethyl acetate (1.2 mmol) and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Cyclodehydration

    • Dissolve the crude O-acylamidoxime from Step 1 in a high-boiling solvent like toluene.

    • Heat the solution to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[2]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.[2]

Troubleshooting: If the cyclization in Step 2 is sluggish, a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the refluxing toluene solution.[2]

Protocol 2: Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
  • Reaction Setup:

    • In a sealed microwave vessel, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol) to anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere.[5]

    • Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride, 1.0 mmol) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature.[3][5]

    • Monitor the reaction by TLC until the starting materials are consumed.[3]

  • Silica-Supported Cyclization:

    • Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.[3]

    • Remove the solvent under reduced pressure.[3]

    • Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.[3]

    • Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[3]

  • Workup and Purification:

    • After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[3]

    • Further purification can be achieved by column chromatography or recrystallization.[3]

Visualizations

experimental_workflow_124_oxadiazole cluster_acylation Step 1: Acylation cluster_cyclodehydration Step 2: Cyclodehydration cluster_purification Purification start Amidoxime + Ester/Acyl Chloride acylation O-Acylamidoxime Intermediate start->acylation Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DCM) cyclization 1,2,4-Oxadiazole acylation->cyclization Heat (Toluene reflux) or Base (TBAF, DBU) or Microwave purification Pure Product cyclization->purification Column Chromatography

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

troubleshooting_low_yield cluster_solutions Solutions issue Low Yield of 1,2,4-Oxadiazole cause Probable Cause: Cleavage of O-Acylamidoxime Intermediate issue->cause solution1 Optimize Cyclization: - Increase Temperature - Microwave Irradiation cause->solution1 solution2 Optimize Base: - Strong, non-nucleophilic (e.g., DBU, TBAF) cause->solution2 solution3 One-Pot Procedure cause->solution3 solution4 Ensure Anhydrous Conditions cause->solution4

Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.

side_product_pathways cluster_desired Desired Pathway cluster_side Side Reactions start Amidoxime + Acylating Agent intermediate O-Acylamidoxime Intermediate start->intermediate product 1,2,4-Oxadiazole intermediate->product Cyclodehydration side_product1 Cleavage: Amidoxime + Nitrile intermediate->side_product1 Hydrolysis/ Thermal Decomposition side_product2 Rearrangement: (Boulton-Katritzky) product->side_product2 Heat/Acid/Moisture

Caption: Competing reaction pathways in 1,2,4-oxadiazole synthesis.

References

Technical Support Center: Refining Computational Models for Predicting the Activity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining computational models for predicting the biological activity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My QSAR model for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives has a low predictive accuracy. What are the common causes?

A1: Low predictive accuracy in QSAR models for this class of compounds can stem from several factors:

  • Inappropriate Molecular Descriptors: The selected descriptors may not be capturing the essential structural features that govern the biological activity. For oxadiazole derivatives, electronic and thermodynamic properties are often crucial.

  • Limited or Poor-Quality Data: The training set may be too small or contain experimental data with high variability.

  • Overfitting: The model may be too complex and tailored to the training data, leading to poor generalization for new compounds.

  • Non-linear Relationships: The relationship between the molecular descriptors and the biological activity may be non-linear, and a linear regression model may not be appropriate.

Q2: How can I improve the robustness of my molecular docking simulations with 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine?

A2: To enhance the reliability of your docking results:

  • Protein Preparation: Ensure the target protein structure is correctly prepared, including the addition of hydrogen atoms, assignment of correct protonation states for residues, and removal of water molecules that are not critical for binding.

  • Ligand Conformation: Generate multiple low-energy conformations of your ligand to account for its flexibility.

  • Docking Algorithm and Scoring Function: Use multiple docking programs and scoring functions to cross-validate your results.

  • Binding Site Definition: Accurately define the binding pocket. If the binding site is unknown, blind docking can be performed, followed by more focused docking on the predicted sites.

Q3: What are the key structural features of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine that I should focus on when developing computational models?

A3: Key structural features to consider include:

  • The electronic properties of the pyridine and oxadiazole rings.

  • The hydrogen bonding capacity of the amine group.

  • The overall shape and steric properties of the molecule, which can be influenced by substituents.

  • Lipophilicity, which affects the compound's ability to cross cell membranes.

Q4: My experimental results for the antimicrobial activity of a new derivative are inconsistent with the predictions from my computational model. What should I check first?

A4: Discrepancies between predicted and experimental results are common. Here’s a checklist of what to review:

  • Experimental Protocol: Verify that the experimental assay was performed correctly and that the results are reproducible.

  • Purity of the Compound: Ensure the synthesized compound is pure and that impurities are not affecting the experimental outcome.

  • Model's Applicability Domain: Check if the new derivative falls within the applicability domain of your QSAR model. Predictions for compounds that are structurally very different from the training set are less reliable.

  • Biological Target: Your computational model may be based on a specific biological target, while the experimental assay measures a broader effect (e.g., overall cell viability). The compound might be acting through a different mechanism than predicted.

Troubleshooting Guides

Troubleshooting Poor QSAR Model Performance

This guide provides a step-by-step approach to diagnosing and resolving issues with underperforming QSAR models for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives.

Problem: The developed QSAR model shows low correlation (R²) and poor predictive ability for the test set.

G start Low QSAR Model Performance check_data Step 1: Re-evaluate Training and Test Data start->check_data check_descriptors Step 2: Analyze Molecular Descriptors check_data->check_descriptors check_model Step 3: Assess Model Type and Complexity check_descriptors->check_model refine_model Step 4: Refine and Validate Model check_model->refine_model solution Improved QSAR Model refine_model->solution

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivative.

Experimental Workflow for Virtual Screening and Biological Validation

This workflow outlines a typical process for identifying and validating new active compounds based on the 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold.

G start Virtual Compound Library qsar_model QSAR Model Prediction start->qsar_model docking Molecular Docking start->docking hit_selection Hit Selection qsar_model->hit_selection docking->hit_selection synthesis Chemical Synthesis hit_selection->synthesis in_vitro In Vitro Biological Assays synthesis->in_vitro sar_analysis SAR Analysis and Model Refinement in_vitro->sar_analysis lead_compound Lead Compound in_vitro->lead_compound sar_analysis->qsar_model

Validation & Comparative

Structure-Activity Relationship (SAR) of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine analogs, focusing on their antimicrobial and anticancer activities. The information is compiled for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.

The 1,3,4-oxadiazole ring is a key heterocyclic moiety known for a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] When combined with a pyridine ring, another important pharmacophore, the resulting scaffold presents a valuable template for drug discovery. This guide focuses on analogs of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, exploring how modifications to the core structure influence their biological efficacy.

Comparative Biological Activity

The biological activity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine analogs has been primarily evaluated against various bacterial, fungal, and cancer cell lines. The data presented below summarizes the key findings from different studies, highlighting the impact of structural modifications on the observed activity.

Antimicrobial Activity

The antimicrobial potential of these analogs has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

One study focused on the synthesis of N-acylated derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and their evaluation using the disc diffusion method.[1] The parent amine (Compound 2 ) showed moderate activity, which was significantly enhanced upon acylation. The results indicate that the nature of the acyl group plays a crucial role in determining the antibacterial and antifungal potency. Specifically, longer alkyl chains on the acyl group tended to increase the antimicrobial activity. For instance, compound 3d , with a pentanoyl group, exhibited the highest zone of inhibition against S. aureus.[1]

Table 1: Antimicrobial Activity of N-Acylated 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Analogs (Zone of Inhibition) [1]

Compound IDR Group (Acyl Moiety)S. aureus (mm)E. coli (mm)C. albicans (mm)
2 -H878
3a -COCH₃9810
3b -COCH₂CH₃11912
3c -CO(CH₂)₂CH₃141214
3d -CO(CH₂)₃CH₃171516
3e -CO(CH₂)₄CH₃151315
Ampicillin-2220-
Fluconazole---24

Concentration of test compounds was 100 µg/ml.

In a separate study, a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine analogs were synthesized and evaluated for their minimum inhibitory concentration (MIC). This study revealed that substitutions on the 5-position of the oxadiazole ring with different aryl groups significantly influenced the antimicrobial activity. The presence of electron-withdrawing groups, such as fluoro and chloro, on the phenyl ring at the 5-position of the oxadiazole core, enhanced the antibacterial activity. For instance, compound 5b , with a 4-fluorophenyl group, showed the highest antibacterial activity.[2] Conversely, electron-donating groups like methoxy were found to be favorable for antifungal activity, with compound 5f (4-methoxyphenyl) displaying the most potent antifungal effects.[2]

Table 2: Antimicrobial Activity of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Analogs (MIC) [2]

Compound IDR Group (at oxadiazole-5-position)S. aureus (µg/mL)S. pyogenes (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
5a Phenyl64641281283264
5b 4-Fluorophenyl48881632
5c 4-Chlorophenyl8816161632
5f 4-Methoxyphenyl3264646444
Ciprofloxacin-4844--
Fluconazole-----88
Anticancer Activity

Selected analogs from the N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine series were also screened for their in vitro anticancer activity against the NCI-60 human tumor cell line panel. The compounds showed selective and potent growth inhibition against certain cancer cell lines, particularly non-small cell lung cancer.

Table 3: Anticancer Activity of Selected Analogs against HOP-92 (Non-Small Cell Lung Cancer) Cell Line [2]

Compound IDR Group (at oxadiazole-5-position)Concentration (µM)Growth Inhibition (%)
5c 4-Chlorophenyl1034.14
5f 4-Methoxyphenyl1035.29
5g 3,4-Dimethoxyphenyl1031.59

Experimental Protocols

Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (Compound 2)[1]

Picolinohydrazide is reacted with cyanogen bromide in the presence of sodium bicarbonate in an aqueous medium. The reaction mixture is stirred at room temperature, and the resulting solid product is filtered, washed with water, and purified by recrystallization to yield the title compound.

General Procedure for Synthesis of N-Acylated Analogs (3a-e)[1]

5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (Compound 2 ) is reacted with various aliphatic anhydrides in a suitable solvent. The reaction mixture is typically heated under reflux. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to obtain the desired N-acylated derivatives.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)[1]

The antimicrobial activity of the synthesized compounds was determined using the Kirby-Bauer disc diffusion method.[3]

  • Media Preparation : Nutrient agar media is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculum Preparation : A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland standard.[3]

  • Inoculation : The surface of the agar plates is evenly inoculated with the microbial suspension using a sterile cotton swab.[3]

  • Disc Application : Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (at a concentration of 100 µg/ml in a suitable solvent like DMSO). The discs are then placed on the surface of the inoculated agar plates.[1]

  • Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement : The diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotic discs (e.g., Ampicillin) and a solvent control are used for comparison.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the SAR studies of these compounds.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Picolinohydrazide, etc.) core Core Scaffold 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine start->core Cyclization analogs Diverse Analogs (N-acylation, etc.) core->analogs Derivatization antimicrobial Antimicrobial Screening (Bacteria, Fungi) analogs->antimicrobial anticancer Anticancer Screening (NCI-60 Panel) analogs->anticancer data Quantitative Data (Zone of Inhibition, MIC, GI%) antimicrobial->data anticancer->data sar SAR Establishment data->sar docking Molecular Docking data->docking lead Lead Optimization sar->lead docking->sar

Caption: Workflow for SAR studies of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine analogs.

SAR_Summary cluster_r1 Modifications at 2-Amine cluster_r2 Modifications at Oxadiazole-5 core 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine r1_acyl N-Acylation core->r1_acyl r2_aryl Aryl/Heteroaryl Substitution core->r2_aryl activity Biological Activity r1_acyl->activity Increases antimicrobial activity (Longer alkyl chains are better) r2_aryl->activity Electron-withdrawing groups (F, Cl) enhance antibacterial activity r2_aryl->activity Electron-donating groups (OCH3) enhance antifungal activity r2_aryl->activity Substituted phenyl rings show selective anticancer activity

Caption: Summary of key structure-activity relationships.

References

Comparative Antimicrobial Efficacy of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial efficacy of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives against key resistant bacterial strains, contextualized with the performance of standard-of-care antibiotics. The data presented is compiled from multiple peer-reviewed studies to offer a broader understanding of this compound class's potential.

Executive Summary

The 1,3,4-oxadiazole scaffold, particularly when functionalized with a pyridine moiety, has emerged as a promising pharmacophore in the design of new antibacterial agents. Derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have demonstrated notable in vitro activity against challenging Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and resistant Pseudomonas aeruginosa. While direct and comprehensive data on the parent compound is limited, extensive research on its analogues suggests a potent antimicrobial profile, often attributed to the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV. This guide synthesizes available minimum inhibitory concentration (MIC) data to facilitate a comparative assessment against established antibiotics.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives and standard antibiotics against MRSA and resistant Pseudomonas aeruginosa.

Disclaimer: The data for the oxadiazole derivatives and standard antibiotics are compiled from various studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 1: Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound/DrugSpecific Derivative/Strain InformationMIC Range (µg/mL)
Oxadiazole Derivatives N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine4 - 8
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives~62
General 1,3,4-Oxadiazoles1 - 4
Vancomycin Standard first-line antibiotic for MRSA infections.0.5 - 2
Linezolid Alternative treatment for MRSA infections.1 - 4

Table 2: Antimicrobial Activity against Resistant Pseudomonas aeruginosa

Compound/DrugSpecific Derivative/Strain InformationMIC Range (µg/mL)
Oxadiazole Derivatives S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybridsComparable to ciprofloxacin
6-Chloro-9Hcarbazole derivatives linked with 1,3,4-oxadiazole0.625 - 10
Ceftazidime Antipseudomonal cephalosporin.Susceptible ≤8; Resistant ≥32
Meropenem Broad-spectrum carbapenem antibiotic.Susceptible ≤2; Resistant ≥8

Experimental Protocols

The data cited in this guide are predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the most referenced technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination (Based on CLSI M07)

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated medium) are included for quality control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum_prep plate_setup Dispense Compound Dilutions into 96-Well Plate compound_prep->plate_setup inoculate Inoculate Plate with Bacterial Suspension inoculum_prep->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end mechanism_of_action Proposed Mechanism of Action of Pyridinyl-Oxadiazoles cluster_bacterial_cell Bacterial Cell cluster_dna_process DNA Processes compound 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine Derivative inhibition Inhibition compound->inhibition dna_gyrase DNA Gyrase (GyrA/GyrB) dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase Topoisomerase IV (ParC/ParE) cell_division Cell Division topoisomerase->cell_division bactericidal Bactericidal Effect dna_replication->bactericidal cell_division->bactericidal inhibition->dna_gyrase inhibition->topoisomerase

A Comparative Analysis of the Biological Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Isosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of atoms or groups within a molecule, known as isosterism, is a cornerstone of modern medicinal chemistry. Among the various isosteric replacements, the substitution of an oxygen atom with a sulfur atom in a heterocyclic ring system offers a subtle yet potentially impactful modification to a compound's biological profile. This guide provides an objective comparison of the biological activities of 1,3,4-oxadiazole and 1,3,4-thiadiazole isosteres, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in making informed decisions during the drug design and development process.

Isosteric Relationship and Physicochemical Properties

The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are considered classical bioisosteres. The substitution of the oxygen atom in the oxadiazole ring with a larger, less electronegative, and more polarizable sulfur atom in the thiadiazole ring can influence several physicochemical properties of the molecule, including:

  • Lipophilicity: Generally, thiadiazole analogs are more lipophilic than their oxadiazole counterparts. This can affect membrane permeability and target engagement.

  • Hydrogen Bonding: The oxygen atom in the oxadiazole ring is a stronger hydrogen bond acceptor compared to the sulfur atom in the thiadiazole ring. This difference can alter interactions with biological targets.

  • Metabolic Stability: The thiadiazole ring is often associated with greater metabolic stability compared to the oxadiazole ring.

  • Electronic Properties: The presence of sulfur can modify the electronic distribution within the ring, potentially influencing p-p stacking interactions and the overall reactivity of the molecule.

These subtle differences in physicochemical properties can translate into significant variations in biological activity, as highlighted in the following sections.

Isosteric_Relationship Oxadiazole 1,3,4-Oxadiazole Thiadiazole 1,3,4-Thiadiazole Oxadiazole->Thiadiazole Isosteric Replacement (O for S) Thiadiazole->Oxadiazole Isosteric Replacement (S for O)

Figure 1. Isosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole.

Comparative Anticancer Activity

Numerous studies have investigated the anticancer potential of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The isosteric replacement can lead to significant differences in cytotoxicity, often dependent on the specific cancer cell line and the substituents on the heterocyclic core.

Data Presentation: Anticancer Activity (IC₅₀ Values in µM)

Compound PairTarget Cell Line1,3,4-Oxadiazole IC₅₀ (µM)1,3,4-Thiadiazole IC₅₀ (µM)Reference
Pair 1
Isosteric Honokiol DerivativesA549 (Lung)18.754.61[1]
MDA-MB-231 (Breast)25.331.62[1]
HCT116 (Colon)30.153.28[1]
Pair 2
Hybrid Schiff BasesSMMC-7721 (Liver)15.28.5[2]
MCF-7 (Breast)9.84.56[2]
A549 (Lung)12.46.2[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3][4][5][6][7]

Signaling Pathways in Anticancer Activity

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Cellular Response Growth_Factors Growth Factors (e.g., EGF, VEGF) JAK JAK Growth_Factors->JAK PI3K PI3K Growth_Factors->PI3K Cytokines Cytokines (e.g., IL-6) Cytokines->JAK STAT3 STAT3 JAK->STAT3 Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Survival Angiogenesis Angiogenesis NFkB->Angiogenesis Inhibitor 1,3,4-Oxadiazole & 1,3,4-Thiadiazole Derivatives Inhibitor->STAT3 Inhibition Inhibitor->NFkB Inhibition

Figure 2. Inhibition of STAT3 and NF-κB signaling pathways by isosteres.

Comparative Antimicrobial Activity

The isosteric replacement of oxygen with sulfur has also been shown to modulate the antimicrobial properties of these heterocyclic compounds. The increased lipophilicity of thiadiazoles can enhance their ability to penetrate bacterial cell walls.

Data Presentation: Antimicrobial Activity (MIC Values in µg/mL)

Compound PairBacterial Strain1,3,4-Oxadiazole MIC (µg/mL)1,3,4-Thiadiazole MIC (µg/mL)Reference
Pair 3
Substituted DerivativesStaphylococcus aureus12.56.25[8]
Escherichia coli2512.5[8]
Pair 4
Thiazole HybridsBacillus subtilis10050[9]
Pseudomonas aeruginosa>100100[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Figure 3. Workflow for MIC determination by broth microdilution.

Comparative Anti-inflammatory Activity

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are present in molecules with significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Data Presentation: Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound PairDose (mg/kg)1,3,4-Oxadiazole % Inhibition1,3,4-Thiadiazole % InhibitionReference
Pair 5
Phenylacetamide Derivatives2055.868.2[9]
Pair 6
Pyrazole Hybrids5062.175.4[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[15][16][17][18][19]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

The isosteric replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole ring can have a profound impact on the biological activity of a compound. The data presented in this guide suggests that, in many cases, the thiadiazole isosteres exhibit enhanced anticancer, antimicrobial, and anti-inflammatory activities compared to their oxadiazole counterparts. These differences can be attributed to the altered physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the molecules.

However, it is crucial to note that the superiority of one isostere over the other is not universal and is highly dependent on the specific molecular scaffold and the biological target. Therefore, the synthesis and comparative evaluation of both 1,3,4-oxadiazole and 1,3,4-thiadiazole isosteres remain a valuable strategy in the quest for novel and more effective therapeutic agents. This guide provides a foundational understanding to aid researchers in the rational design of new chemical entities with improved biological activities.

References

Elucidating Binding Interactions of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in the experimental validation of the binding interactions of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its analogs through mutagenesis studies. While computational models and biological screenings suggest potential protein targets and binding modes, direct confirmation via site-directed mutagenesis, a crucial step in drug development, remains largely unpublished. This guide synthesizes the available predictive data and outlines the established experimental protocols that would be necessary to definitively confirm these interactions, providing a roadmap for future research in this area.

Introduction

5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Understanding the precise molecular interactions between these compounds and their protein targets is paramount for rational drug design and optimization. Computational docking studies have been employed to predict these interactions at an atomic level; however, experimental validation is essential to confirm these theoretical models. Site-directed mutagenesis is a powerful technique to achieve this, by systematically altering amino acid residues within a protein's binding site and observing the resultant effect on compound affinity.

Predicted Protein Targets and Binding Modes

While specific mutagenesis data for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine is not publicly available, broader research on 1,3,4-oxadiazole derivatives has identified several potential protein targets. These include enzymes that are key regulators in various diseases, such as:

  • Histone Deacetylases (HDACs): Particularly HDAC6, where 1,3,4-oxadiazole moieties have been explored as zinc-binding groups.[4][5][6]

  • Matrix Metalloproteinases (MMPs): Specifically MMP-9, which is implicated in cancer metastasis.[7][8]

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy.[9][10]

  • Thymidylate Synthase: A crucial enzyme in DNA synthesis and a target for anticancer drugs.[11][12]

Molecular docking studies often predict that the 1,3,4-oxadiazole ring and the pyridine moiety of these compounds engage in hydrogen bonding and pi-stacking interactions with amino acid residues in the active sites of these proteins. The specific residues involved, however, are unique to each protein and require experimental confirmation.

The Path Forward: Confirming Binding Interactions via Mutagenesis

To experimentally validate the predicted binding interactions of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine or its analogs, a systematic approach involving site-directed mutagenesis and subsequent binding affinity assays is required.

Experimental Workflow

The logical flow for such an investigation is depicted below. It begins with the identification of a putative protein target and a predicted binding site, typically from docking studies. Key amino acid residues in this site are then mutated. The wild-type and mutant proteins are expressed and purified, followed by comparative binding assays with the compound of interest.

experimental_workflow Experimental Workflow for Mutagenesis-Based Binding Validation cluster_prediction Computational Prediction cluster_mutagenesis Molecular Biology cluster_biochemical Biochemical Analysis target_id Identify Putative Protein Target docking Molecular Docking to Predict Binding Site target_id->docking mutagenesis Site-Directed Mutagenesis of Key Residues docking->mutagenesis expression Protein Expression (Wild-Type & Mutant) mutagenesis->expression purification Protein Purification expression->purification binding_assay Binding Affinity Assays (e.g., ITC, SPR) purification->binding_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis conclusion conclusion data_analysis->conclusion Confirmation of Binding Interaction

Figure 1. A generalized workflow for validating the binding interactions of a compound using site-directed mutagenesis.

Hypothetical Data Comparison

In the absence of real experimental data for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, the table below illustrates how quantitative data from such an experiment would be presented. This hypothetical example assumes a protein target and several mutations of predicted interacting residues, showing the change in binding affinity (expressed as the dissociation constant, Kd). A significant increase in the Kd value for a mutant compared to the wild-type (WT) protein would indicate that the mutated residue is critical for the binding of the compound.

Protein VariantMutationPredicted InteractionDissociation Constant (Kd) in µMFold Change in Kd vs. WT
Wild-Type--1.5-
Mutant 1AlanineHydrogen Bond45.230.1
Mutant 2PhenylalaninePi-Stacking28.919.3
Mutant 3AlanineVan der Waals3.12.1

Table 1. A hypothetical data table comparing the binding affinity of a 1,3,4-oxadiazole compound to a wild-type protein and its mutants.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for the key experiments required to generate the data for a comparison guide.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations into the gene encoding the target protein.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78 °C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gene as the template and the mutagenic primers. The cycling parameters are typically an initial denaturation at 95-98°C, followed by 16-20 cycles of denaturation, annealing (55-68°C), and extension (72°C), and a final extension step.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the resulting mutant plasmid into competent E. coli cells for propagation.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protein Expression and Purification

Objective: To produce and isolate the wild-type and mutant proteins for binding assays.

  • Transformation: Transform the expression plasmids (containing the wild-type or mutant gene) into a suitable bacterial expression host strain (e.g., E. coli BL21(DE3)).

  • Culture Growth: Grow the bacterial cultures in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

  • Induction of Expression: Induce protein expression by adding an inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using physical methods (e.g., sonication) or chemical methods (e.g., lysis buffer with lysozyme).

  • Purification: Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary to achieve high purity.

  • Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and the protein.

  • Sample Preparation: Prepare solutions of the purified protein in the calorimeter cell and the compound in the injection syringe in the same buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

While the existing body of research provides a strong rationale for the potential of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its analogs as therapeutic agents, a critical piece of the puzzle is missing: direct experimental validation of their binding interactions through mutagenesis. The protocols and workflow outlined in this guide provide a clear framework for researchers to undertake these crucial experiments. The resulting data, presented in a comparative format, would be invaluable for the scientific community, enabling a deeper understanding of the structure-activity relationships of this promising class of compounds and paving the way for the design of more potent and selective inhibitors for a range of diseases.

References

A Comparative Guide to the In Vivo Efficacy and In Vitro Potency of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of the relationship between a compound's potency in a controlled laboratory setting (in vitro) and its effectiveness in a living organism (in vivo). This guide provides a comparative overview of the available data on the in vivo efficacy and in vitro potency of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives and their close structural analogs.

While a direct, comprehensive comparison for a single set of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives is not extensively available in the current literature, this guide synthesizes data from various studies on structurally related compounds to provide insights into their potential therapeutic applications, particularly in oncology. The data presented herein is compiled from research on N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines and 5-(pyridin-4-yl)-2-thioxo-[1][2][3]oxadiazol-3-yl derivatives, which serve as valuable surrogates for understanding the structure-activity relationships within this class of compounds.

In Vitro Anticancer Potency of N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Derivatives

Several derivatives of N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine have been evaluated for their in vitro anticancer activity against the NCI-60 panel of human cancer cell lines. The following table summarizes the growth percent inhibition data for selected compounds at a 10 µM concentration.

Compound IDR Group (Substitution on Phenyl Ring)Mean Growth Percent (%)Most Sensitive Cell LineGrowth Percent (%) in Most Sensitive Cell Line
5c 4-Chloro96.37HOP-92 (Non-Small Cell Lung Cancer)65.86[4]
5f 4-Methoxy94.33HOP-92 (Non-Small Cell Lung Cancer)64.71[4]
5g 3,4-Dimethoxy95.12HOP-92 (Non-Small Cell Lung Cancer)68.41[4]

Case Study: In Vitro Potency vs. In Vivo Anti-Angiogenic Efficacy of 5-(pyridin-4-yl)-2-thioxo-[1][2][3]oxadiazol-3-yl Derivatives

A study on 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones provides a valuable example of correlating in vitro enzyme inhibition with in vivo anti-angiogenic effects. These compounds were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

In Vitro VEGFR-2 Inhibition
Compound IDSubstitutionIC50 (µM) for VEGFR-2 Inhibition
3i Not specified in snippet0.5[5][6]
In Vivo Anti-Angiogenic Activity
Compound IDIn Vivo ModelDoseObservation
3i & 3j CAM & Zebrafish Embryo Assays1 µMGood inhibition of angiogenesis[5][6]

This case study demonstrates a positive correlation between the in vitro potency of compound 3i as a VEGFR-2 inhibitor and its in vivo efficacy in inhibiting angiogenesis in two different models.

Experimental Protocols

In Vitro Assay Methodologies

1. NCI-60 Human Tumor Cell Line Screen (One-Dose Assay)

This protocol is used to evaluate the in vitro anticancer activity of compounds against 60 different human cancer cell lines.

  • Cell Preparation: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[7]

  • Compound Preparation and Addition: Experimental drugs are solubilized in dimethyl sulfoxide (DMSO). For the one-dose assay, compounds are tested at a single concentration of 10⁻⁵ M.[7]

  • Incubation: After a 24-hour pre-incubation of the cells, the compounds are added, and the plates are incubated for an additional 48 hours.[7]

  • Endpoint Measurement: A sulforhodamine B (SRB) protein assay is used to determine cell viability. The absorbance is read at 515 nm.

  • Data Analysis: The results are expressed as a percentage of growth relative to untreated control cells. A value of 100 indicates no growth inhibition, while a value of 0 indicates no net growth. Negative values indicate cell death.[7]

2. VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: The assay typically measures the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence of ATP.

  • Procedure: Recombinant human VEGFR-2 is incubated with the test compound at various concentrations, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity (IC50) is calculated.

In Vivo Assay Methodologies

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenesis.[5]

  • Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then made in the shell to expose the CAM.[8]

  • Compound Application: A sterile filter paper disc or a carrier vehicle containing the test compound is placed on the CAM.[5]

  • Incubation: The eggs are incubated for a further 2-3 days.

  • Observation and Quantification: The CAM is observed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.[5]

2. Zebrafish Embryo Angiogenesis Assay

The zebrafish model offers a rapid and efficient way to assess angiogenesis in a living vertebrate.

  • Embryo Maintenance: Zebrafish embryos are maintained in E3 medium at 28.5 °C.[9]

  • Compound Exposure: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are placed in multi-well plates and exposed to different concentrations of the test compound.[10]

  • Observation: Due to their transparency, the development of blood vessels, particularly the intersegmental vessels (ISVs), can be directly observed in live embryos using microscopy. Transgenic zebrafish lines with fluorescently labeled blood vessels are often used for easier visualization.

  • Data Analysis: The anti-angiogenic effect is determined by observing any defects in vessel formation, such as reduced sprouting or incomplete vessel extension, compared to control embryos.[10]

Visualizing Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis that is often targeted by anticancer agents. The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and vascular permeability.[1][2][3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Experimental_Workflow cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy in_vitro_screening Initial Screening (e.g., NCI-60) ic50_determination IC50 Determination (e.g., MTT Assay) in_vitro_screening->ic50_determination enzyme_inhibition Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) ic50_determination->enzyme_inhibition cam_assay CAM Assay enzyme_inhibition->cam_assay zebrafish_assay Zebrafish Embryo Assay enzyme_inhibition->zebrafish_assay animal_model Animal Tumor Model cam_assay->animal_model zebrafish_assay->animal_model

References

Bridging the Gap: A Guide to Cross-Validating Computational Docking with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. Molecular docking simulations offer a powerful and efficient means to predict the binding modes and affinities of small molecules to protein targets. However, the inherent approximations in their scoring functions necessitate rigorous experimental verification to confirm these in-silico predictions. This guide provides a comprehensive comparison of computational docking results with key experimental validation techniques, offering a robust framework for cross-validation in drug discovery projects.

Data Presentation: Computational Predictions vs. Experimental Observations

The ultimate goal of cross-validation is to establish a strong correlation between computational predictions and experimental reality. The following tables summarize key performance metrics for commonly used docking programs and the typical data obtained from various experimental binding assays.

Table 1: Performance of Common Docking Software

This table presents a comparative overview of different docking programs based on two key metrics: Root Mean Square Deviation (RMSD) and Enrichment Factor (EF). Lower RMSD values indicate a better prediction of the ligand's binding pose, while a higher Enrichment Factor signifies a better ability to distinguish active compounds from inactive ones in a virtual screen.

Docking SoftwareAverage RMSD (Å)Enrichment Factor (Top 1%)Key Features
AutoDock Vina 1.5 - 2.5[1][2]5 - 15[3][4]Open-source, widely used, good balance of speed and accuracy.
Glide 1.0 - 2.0[5][6]10 - 30[5]Commercial, known for high accuracy in pose prediction.
GOLD 1.0 - 2.5[5][6]10 - 25[5][7]Commercial, highly configurable, good for flexible ligands.
DOCK 1.5 - 3.0[2][6]5 - 20[7]One of the earliest docking programs, continuously developed.
FlexX 2.0 - 3.5[5]5 - 15[7]Commercial, uses an incremental construction algorithm.

Note: Performance metrics can vary significantly depending on the protein target, ligand dataset, and specific protocol used.

Table 2: Comparison of Experimental Binding Assay Data

This table outlines the primary data outputs from common experimental techniques used to validate computational docking results. These techniques provide quantitative measurements of binding affinity, kinetics, and thermodynamics.

Experimental TechniquePrimary Data OutputTypical RangeThroughput
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, Stoichiometry (n)[8][9]pM to mMLow
Surface Plasmon Resonance (SPR) KD, kon, koff[10][11]pM to mMMedium
X-ray Crystallography 3D structure of protein-ligand complexN/ALow
NMR Spectroscopy KD, Binding site information, Conformational changes[12][13]µM to mMMedium

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality validation data. Below are generalized methodologies for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

Protocol:

  • Sample Preparation:

    • Dialyze the protein and dissolve the ligand in the same buffer to minimize heats of dilution.[9]

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas all solutions to prevent air bubbles.[9]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.[14]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[14]

    • Set the experimental temperature and stirring speed.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at a sensor surface upon ligand binding, allowing for real-time monitoring of association and dissociation kinetics.[10][11]

Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the protein of interest.

    • Activate the sensor surface, typically using amine coupling chemistry.[15]

  • Protein Immobilization:

    • Immobilize the protein onto the sensor surface to a desired density.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Flow a series of concentrations of the ligand (analyte) over the sensor surface.

    • Monitor the change in resonance units (RU) over time to generate a sensorgram.[11]

    • Flow buffer over the surface to measure the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) as koff/kon.

X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, offering the most detailed view of the binding mode and interactions.

Protocol:

  • Crystallization:

    • Co-crystallization: Crystallize the protein in the presence of the ligand.[16]

    • Soaking: Soak pre-existing apo-protein crystals in a solution containing the ligand.[16][17]

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam.

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Build a model of the protein-ligand complex into the electron density map.

  • Refinement and Validation:

    • Refine the atomic coordinates of the model to improve the fit to the experimental data.

    • Validate the final structure using various quality metrics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on ligand binding, determine the binding affinity, and map the binding site on the protein surface.[12][13]

Protocol:

  • Sample Preparation:

    • Prepare a sample of isotopically labeled (e.g., ¹⁵N, ¹³C) protein.

    • Dissolve the protein and ligand in a suitable NMR buffer.

  • Data Acquisition:

    • Acquire a reference spectrum of the protein alone (e.g., a ¹H-¹⁵N HSQC spectrum).

    • Titrate the ligand into the protein sample and acquire spectra at various ligand concentrations.

  • Data Analysis:

    • Monitor changes in the chemical shifts of the protein's resonances upon ligand binding (Chemical Shift Perturbation).

    • Map the residues with significant chemical shift changes onto the protein structure to identify the binding site.

    • Fit the chemical shift changes as a function of ligand concentration to determine the dissociation constant (KD).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation of computational docking results.

CrossValidationWorkflow cluster_computational Computational Docking cluster_experimental Experimental Validation Target Target Protein Structure Docking Molecular Docking Simulation Target->Docking Ligand Ligand Library Ligand->Docking Scores Docking Scores & Poses Docking->Scores ITC Isothermal Titration Calorimetry Scores->ITC Select Top Candidates SPR Surface Plasmon Resonance Scores->SPR Select Top Candidates Xray X-ray Crystallography Scores->Xray Select Top Candidates NMR NMR Spectroscopy Scores->NMR Select Top Candidates BindingData Experimental Binding Data (KD, kon, koff, Structure) ITC->BindingData SPR->BindingData Xray->BindingData NMR->BindingData BindingData->Scores Correlate & Validate

Caption: Workflow for cross-validating computational docking with experimental data.

LogicalRelationship cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Measurement DockingScore Docking Score (e.g., kcal/mol) BindingAffinity Binding Affinity (KD, Ki, IC50) DockingScore->BindingAffinity correlates with PredictedPose Predicted Binding Pose ExperimentalStructure Experimental Structure PredictedPose->ExperimentalStructure is validated by BindingKinetics Binding Kinetics (kon, koff)

Caption: Logical relationship between computational predictions and experimental data.

References

An Indirect Comparative Analysis of the Anticancer Potential of 5-(Pyridin-2-yl)- and 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer activities of two key pyridinyl-1,3,4-oxadiazole scaffolds.

In the quest for novel and more effective anticancer agents, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have garnered significant attention. The versatile nature of this scaffold allows for diverse substitutions, leading to a wide spectrum of biological activities. Among these, pyridinyl-substituted 1,3,4-oxadiazoles have emerged as a promising class of compounds with potent anticancer properties. This guide provides an indirect comparative overview of the anticancer activity of derivatives of two positional isomers: 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

Quantitative Anticancer Activity Data

The following tables summarize the reported in vitro anticancer activities of various derivatives of the two pyridinyl-1,3,4-oxadiazole isomers against a range of human cancer cell lines.

Table 1: Anticancer Activity of 5-(Pyridin-4-yl)-1,3,4-oxadiazole Derivatives

Compound/DerivativeCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
Mannich base 6m (of 5-(pyridin-4-yl)-4-phenyl-1,2,4-triazole-3-thione)NUGC (Gastric)Not Specified0.021[1]
2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e )MDA-MB-231 (Breast)MTSPotent (exact IC50 not provided)[2][3]
(3,4-Dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivativeHEPG2 (Liver), MCF7 (Breast), SW1116 (Colorectal), BGC823 (Stomach)Not SpecifiedSignificant broad-spectrum activity[4]
5-Pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivative-VEGFR-2 InhibitionSignificant[5]

Table 2: Anticancer Activity of 5-(Pyridin-2-yl)-1,3,4-oxadiazole Derivatives

Compound/DerivativeCancer Cell LineAssayActivity (% Growth Inhibition @ 10 µM)Reference
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-60 PanelNot Specified96.37 (Mean)[6]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-60 PanelNot Specified95.12 (Mean)[6]
Amide derivatives of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amineNot SpecifiedNot SpecifiedPromising (data not shown)[7]

Experimental Protocols

The evaluation of the anticancer activity of the compounds listed above involved several key in vitro assays. The general methodologies are outlined below.

Cell Viability Assays (MTT and MTS)

Cell viability assays are fundamental in determining the cytotoxic effects of compounds on cancer cells.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT/MTS Addition:

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • MTS Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added. The conversion to a colored formazan product is measured directly.

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry is often employed to investigate whether the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting and Staining:

    • Apoptosis Assay: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

    • Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis:

    • For apoptosis, the percentage of cells in early apoptosis, late apoptosis, and necrosis is quantified.

    • For cell cycle analysis, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridinyl-1,3,4-oxadiazole derivatives has been attributed to the modulation of various signaling pathways and molecular targets crucial for cancer cell proliferation, survival, and metastasis.

For 5-(Pyridin-4-yl)-1,3,4-oxadiazole Derivatives:
  • VEGFR-2 Inhibition: Some derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[5]

  • STAT3 and miR-21 Targeting: Predictive studies suggest that certain 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives may exert their anticancer effects by targeting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway and microRNA-21 (miR-21), both of which are implicated in cancer cell proliferation, survival, and invasion.[2][3]

  • Telomerase Inhibition: There is evidence that some derivatives can act as telomerase inhibitors. Telomerase is an enzyme that is overactive in most cancer cells and is responsible for maintaining telomere length, thus enabling immortalization of cancer cells.[4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Compound 5-(Pyridin-4-yl)-1,3,4-oxadiazole Derivative Compound->VEGFR2 Inhibits Experimental_Workflow Synthesis Compound Synthesis & Characterization PrimaryScreening Primary Screening (e.g., MTT/MTS Assay) Synthesis->PrimaryScreening HitIdentification Hit Identification (IC50 Determination) PrimaryScreening->HitIdentification MechanismStudies Mechanism of Action Studies HitIdentification->MechanismStudies ApoptosisAssay Apoptosis Assay (Annexin V/PI) MechanismStudies->ApoptosisAssay CellCycle Cell Cycle Analysis MechanismStudies->CellCycle TargetIdentification Molecular Target Identification MechanismStudies->TargetIdentification LeadOptimization Lead Optimization TargetIdentification->LeadOptimization

References

Assessing the Selectivity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine for Microbial vs. Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of drug discovery. A critical parameter in this endeavor is the selectivity of a compound for its intended target, particularly when developing antimicrobial agents, where the goal is to eliminate pathogenic microbes with minimal harm to the host's mammalian cells. This guide provides a comparative assessment of the selectivity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives, a class of heterocyclic compounds that has garnered significant interest for its broad spectrum of biological activities.

Data Presentation: A Comparative Analysis of In Vitro Activity

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its closely related derivatives. This allows for a direct comparison of their potency against various microbial strains and mammalian cell lines.

Table 1: Antimicrobial Activity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineStaphylococcus aureus8[1]
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineAspergillus niger4[1]
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineCandida albicans4[1]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineAspergillus niger8[1]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineCandida albicans16[1]
5-(pyridin-2-yl)-1,3,4-oxadiazole alkanamidesStaphylococcus aureusGood efficacy (Zone of inhibition)[2]
5-(pyridin-2-yl)-1,3,4-oxadiazole alkanamidesEscherichia coliGood efficacy (Zone of inhibition)[2]
5-(pyridin-2-yl)-1,3,4-oxadiazole alkanamidesCandida albicansGood efficacy (Zone of inhibition)[2]

Table 2: Cytotoxicity of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its Derivatives against Mammalian Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanoneHeLaMTT35.29[3]
1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanoneA549MTT25.04[3]
1-{5-[(4-Chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanoneHeLaMTT5.34[3]
1-{5-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,4-oxadiazol-3(2H)-yl}ethanoneHeLaMTT32.91[3]
1-{5-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,4-oxadiazol-3(2H)-yl}ethanoneA549MTT41.92[3]
N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineDalton's lymphomaMTT~50 µg/mL[4]
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-60 PanelNot specifiedGrowth inhibition at 10 µM[1]
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-60 PanelNot specifiedGrowth inhibition at 10 µM[1]
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amineNCI-60 PanelNot specifiedGrowth inhibition at 10 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Mammalian cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for a further 2-4 hours.[5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_selectivity Selectivity Index Calculation A1 Microbial Culture Preparation A2 Serial Dilution of Compound A1->A2 A3 Inoculation of Microtiter Plates A2->A3 A4 Incubation A3->A4 A5 MIC Determination A4->A5 C2 MIC (Microbial Cells) A5->C2 B1 Mammalian Cell Seeding B2 Compound Treatment B1->B2 B3 MTT Reagent Addition B2->B3 B4 Formazan Solubilization B3->B4 B5 Absorbance Reading & IC50 Calculation B4->B5 C1 IC50 (Mammalian Cells) B5->C1 C3 Selectivity Index = IC50 / MIC C1->C3 C2->C3

Caption: General experimental workflow for assessing selectivity.

signaling_pathways cluster_microbial Potential Microbial Targets cluster_mammalian Potential Mammalian Targets compound Pyridyl-Oxadiazole Compound pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibition cyp51 Sterol 14α-demethylase (CYP51) compound->cyp51 Inhibition cell_wall Cell Wall Biosynthesis pbp->cell_wall Disruption ergosterol Ergosterol Biosynthesis cyp51->ergosterol Disruption compound2 Pyridyl-Oxadiazole Compound blm Bloom Helicase compound2->blm Inhibition flt3 FMS-like Tyrosine Kinase 3 (FLT3) compound2->flt3 Inhibition dna_repair DNA Repair blm->dna_repair Impairment cancer_proliferation Cancer Cell Proliferation flt3->cancer_proliferation Inhibition

Caption: Putative mechanisms of action in microbial and mammalian cells.

Concluding Remarks

The available data suggests that derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens. Simultaneously, these compounds demonstrate cytotoxic effects against various mammalian cancer cell lines.

A definitive assessment of selectivity requires a direct comparison of the IC50 values against non-cancerous mammalian cell lines with the MIC values against microbial pathogens, ideally for the same compound within the same study. While some reports suggest a degree of safety towards normal cell lines, more comprehensive studies are needed to establish a clear selectivity index.

The potential mechanisms of action appear to differ between microbial and mammalian cells, with bacterial cell wall synthesis and fungal ergosterol biosynthesis being plausible targets in microbes, while enzymes involved in DNA repair and cell proliferation, such as Bloom helicase and FLT3, are potential targets in mammalian cells. This differential targeting is a promising avenue for achieving selective toxicity.

Future research should focus on synthesizing and testing 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives against a broader panel of microbes and a comparative panel of cancerous and non-cancerous mammalian cell lines to precisely quantify their selectivity. Elucidating the specific molecular targets in both cell types will be instrumental in optimizing the therapeutic window of this promising class of compounds.

References

Independent Verification of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: A Comparative Guide to Published Synthesis and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis and Characterization

The synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine has been reported via the reaction of picolinohydrazide with cyanogen bromide. This method, detailed in a 2024 study published in the Oriental Journal of Chemistry, provides a clear pathway to obtaining the target compound.[1][2][3]

Experimental Protocol: Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine

The following protocol is a summary of the published synthetic method:

  • Preparation of Picolinohydrazide: This starting material is typically synthesized from the corresponding picolinate ester and hydrazine hydrate.

  • Cyclization Reaction: Picolinohydrazide is reacted with cyanogen bromide in a suitable solvent, such as methanol, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified, typically by recrystallization, to yield the final product, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Characterization of the synthesized compound, as reported, involves standard analytical techniques including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the chemical structure and purity.[1][2]

Reported Synthetic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amineC₇H₆N₄O162.15197-19971[3]

Biological Activity: Antimicrobial Screening

The primary biological activity reported for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives is their antimicrobial effect against various bacterial and fungal strains. The disc diffusion method is the cited assay for evaluating this activity.[1][2][3]

Experimental Protocol: Antimicrobial Disc Diffusion Assay

The following is a generalized protocol based on the described methodology:

  • Preparation of Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in appropriate culture media to a specific concentration.

  • Inoculation of Agar Plates: Molten agar is poured into sterile petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the test compound (5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine) dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at a temperature and duration suitable for the growth of the specific microorganism.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) in millimeters. A standard antibiotic (e.g., ampicillin) is typically used as a positive control.[2]

Reported Antimicrobial Activity

The following table summarizes the reported zones of inhibition for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine against the tested microbial strains.

CompoundTarget OrganismZone of Inhibition (mm)Standard (Ampicillin) Zone of Inhibition (mm)Reference
5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amineS. aureus1423[2]
5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amineE. coli1220[2]
5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amineC. albicans1319[2]

Visualizing the Processes

To further clarify the synthesis and evaluation workflow, the following diagrams have been generated.

Synthesis_Workflow Picolinohydrazide Picolinohydrazide Reaction Cyclization (Reflux) Picolinohydrazide->Reaction CyanogenBromide Cyanogen Bromide CyanogenBromide->Reaction Purification Filtration & Recrystallization Reaction->Purification FinalProduct 5-(pyridin-2-yl)-1,3,4- oxadiazol-2-amine Purification->FinalProduct Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Synthetic workflow for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Antimicrobial_Assay_Workflow Culture Microbial Culture (e.g., S. aureus) Inoculation Inoculate Agar Plate Culture->Inoculation Placement Place Discs on Agar Inoculation->Placement DiscPrep Prepare Discs with Test Compound DiscPrep->Placement Incubation Incubate Plates Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

Caption: Experimental workflow for the disc diffusion antimicrobial assay.

Conclusion and Future Directions

The published data indicates a straightforward synthesis for 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine with moderate antimicrobial activity. However, for this compound and its derivatives to be considered viable leads in drug discovery, independent verification of these findings is crucial. Researchers are encouraged to utilize the detailed protocols and data presented in this guide to reproduce these results and further explore the structure-activity relationships of this class of compounds. Future studies could also involve testing against a broader panel of microbes, including drug-resistant strains, and elucidating the mechanism of action.

References

Safety Operating Guide

Safe Disposal of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and drug development professionals now have a clear, actionable guide for the safe disposal of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine. This guide provides essential safety and logistical information, ensuring the proper handling and disposal of this chemical compound in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

The disposal of this compound, like any laboratory chemical, requires careful planning and execution to minimize risks. This compound is classified as harmful if swallowed, harmful in contact with skin, a cause of skin irritation, a cause of serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[1] Therefore, all disposal procedures must be conducted in accordance with institutional and local regulations for hazardous waste.

Hazard and Precautionary Data

A summary of the key hazard and precautionary information for this compound is provided in the table below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementGHS Precautionary Statement (Disposal)
Acute Toxicity (Oral)H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant
Acute Toxicity (Dermal)H312: Harmful in contact with skinP501: Dispose of contents/container to an approved waste disposal plant
Skin IrritationH315: Causes skin irritationP501: Dispose of contents/container to an approved waste disposal plant
Eye IrritationH319: Causes serious eye irritationP501: Dispose of contents/container to an approved waste disposal plant
Acute Toxicity (Inhalation)H332: Harmful if inhaledP501: Dispose of contents/container to an approved waste disposal plant
Respiratory IrritationH335: May cause respiratory irritationP501: Dispose of contents/container to an approved waste disposal plant

Experimental Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][3]

2. Waste Segregation:

  • All waste contaminated with this compound must be segregated from general laboratory waste.[2][4]

  • Solid Waste: This includes contaminated gloves, weighing papers, and any other solid materials that have come into contact with the compound.[2]

  • Liquid Waste: This includes any unused solutions containing the compound.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.[2]

3. Waste Containment:

  • Use appropriate, clearly labeled, and sealed containers for each waste stream.[2][4] The containers should be compatible with the chemical waste.[4]

  • Label containers with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]

  • Keep waste containers securely closed except when adding waste.[4]

4. Disposal Procedure:

  • Solid Waste: Carefully transfer all solid waste into a designated hazardous waste container. Avoid generating dust.[5]

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and labeled container. Do not mix with other incompatible waste streams.[2]

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by a thorough washing.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Follow all institutional and local regulations for the final disposal of the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Unused Solutions) segregate->liquid_waste Is it liquid? contain_solid Step 3: Contain in Labeled Hazardous Solid Waste Container solid_waste->contain_solid contain_liquid Step 3: Contain in Labeled Hazardous Liquid Waste Container liquid_waste->contain_liquid decontaminate Step 4: Decontaminate Surfaces and Equipment contain_solid->decontaminate contain_liquid->decontaminate final_disposal Step 5: Arrange for Professional Disposal (EHS or Licensed Contractor) decontaminate->final_disposal end End: Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

By following these established procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Due to the potential for high acute toxicity associated with aminopyridines and irritation from oxadiazole derivatives, this compound should be handled with significant caution.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is best practice. Gloves must be inspected before use and changed immediately if contaminated.[2]
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles for maximum protection.[3][4]
Body Laboratory coatA fully buttoned lab coat with tight-fitting cuffs is necessary to protect from accidental skin exposure.[3]
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with appropriate particulate filters is required when handling the solid compound outside of a certified chemical fume hood.[3]

Operational Workflow for Safe Handling

Following a strict operational workflow is critical to minimize the risk of exposure. All handling of this compound should be performed within a certified chemical fume hood.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble All Necessary Equipment and Reagents prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Prepare Solutions by Adding Solid to Solvent Slowly handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Remove PPE in Correct Order post1->post2 post3 Wash Hands Thoroughly post2->post3

A streamlined workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Gather all necessary laboratory equipment, including spatulas, weighing paper, beakers, and solvents.

  • Don all required PPE as specified in the table above before entering the designated handling area.

Handling (to be performed exclusively within a certified chemical fume hood):

  • Carefully weigh the solid compound, avoiding the generation of dust.

  • If preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Keep the container of the solid compound tightly closed when not in use.[4][5]

Post-Handling Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a soap and water wash.[3]

  • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and respirator.[3]

  • Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory and environmental safety. Do not dispose of this compound down the drain.

cluster_waste Waste Segregation cluster_disposal Disposal Containers waste_source This compound Waste solid_waste Solid Waste waste_source->solid_waste Contaminated PPE, weighing paper, etc. liquid_waste Liquid Waste waste_source->liquid_waste Unused solutions, solvent rinses sharps_waste Sharps Waste waste_source->sharps_waste Contaminated needles, pipette tips, etc. solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container

References

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Retrosynthesis Analysis

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Reactant of Route 1
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.